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Br-PEG3-MS

Cat. No.: B11934249
M. Wt: 291.16 g/mol
InChI Key: NKBMJZIHSUUABO-UHFFFAOYSA-N
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Description

Br-PEG3-MS is a useful research compound. Its molecular formula is C7H15BrO5S and its molecular weight is 291.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15BrO5S B11934249 Br-PEG3-MS

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15BrO5S

Molecular Weight

291.16 g/mol

IUPAC Name

2-[2-(2-bromoethoxy)ethoxy]ethyl methanesulfonate

InChI

InChI=1S/C7H15BrO5S/c1-14(9,10)13-7-6-12-5-4-11-3-2-8/h2-7H2,1H3

InChI Key

NKBMJZIHSUUABO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCOCCOCCBr

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Br-PEG3-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the heterobifunctional linker, Br-PEG3-MS. Particular focus is given to its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a rapidly advancing therapeutic modality.

Core Structure and Chemical Properties

This compound, with the IUPAC name 2-[2-(2-bromoethoxy)ethoxy]ethyl methanesulfonate, is a short-chain polyethylene glycol (PEG) derivative. It is characterized by a tri(ethylene glycol) spacer, flanked by two distinct reactive functional groups: a bromide (Br) and a mesylate (Ms). This heterobifunctional nature is central to its utility in bioconjugation and chemical synthesis.

The bromide and mesylate groups are excellent leaving groups, facilitating sequential nucleophilic substitution reactions. This allows for the controlled, stepwise conjugation of two different molecular entities. The PEG3 spacer provides a desirable balance of hydrophilicity and a defined length, which can be critical for optimizing the spatial orientation and physical properties of the final conjugate.

Chemical Structure

The chemical structure of this compound is as follows:

Br—CH₂CH₂—O—CH₂CH₂—O—CH₂CH₂—O—SO₂CH₃

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 2702323-73-5[][2][3][4][5]
Molecular Formula C₇H₁₅BrO₅S
Molecular Weight 291.16 g/mol
Appearance Colorless to off-white liquid
IUPAC Name 2-[2-(2-bromoethoxy)ethoxy]ethyl methanesulfonate
SMILES CS(=O)(=O)OCCOCCOCCBr

Applications in PROTAC Synthesis

This compound is primarily utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which is a key determinant of the efficacy of the resulting ternary complex. The defined length of the PEG3 spacer in this compound offers precise control over this distance.

Logical Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically follows a sequential, two-step nucleophilic substitution pathway. The differential reactivity of the bromide and mesylate groups can be exploited for selective reactions, though often the conditions are similar and careful planning of the synthetic route is required.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product E3_Ligand E3 Ligase Ligand (with nucleophilic group, e.g., -OH, -NH2, -SH) Step1 Step 1: First Nucleophilic Substitution E3_Ligand->Step1 Br_PEG3_MS This compound Br_PEG3_MS->Step1 Target_Ligand Target Protein Ligand (with nucleophilic group, e.g., -OH, -NH2, -SH) Step2 Step 2: Second Nucleophilic Substitution Target_Ligand->Step2 Intermediate Ligand-Linker Intermediate Step1->Intermediate Intermediate->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC

A logical workflow for the synthesis of a PROTAC molecule using this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a PROTAC using a bromo-PEG linker. This protocol is provided as an illustrative example and may require optimization for specific ligands and reaction conditions.

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous solvents should be used.

  • Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Exemplary Protocol for the First Nucleophilic Substitution

This step involves the reaction of a nucleophilic group on the first ligand (either the E3 ligase ligand or the target protein ligand) with one of the electrophilic sites of this compound.

Materials:

  • Ligand 1 (containing a nucleophilic group, e.g., a phenol)

  • This compound

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of Ligand 1 (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1-1.5 equivalents) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 12-24 hours.

  • Monitor the reaction for the formation of the intermediate product.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Ligand 1-PEG3-linker intermediate.

Exemplary Protocol for the Second Nucleophilic Substitution

This step conjugates the second ligand to the intermediate formed in the previous step.

Materials:

  • Ligand 1-PEG3-linker intermediate

  • Ligand 2 (containing a nucleophilic group)

  • A suitable base (e.g., potassium carbonate or cesium carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of Ligand 2 (1.0 equivalent) in anhydrous DMF, add the chosen base (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the Ligand 1-PEG3-linker intermediate (1.0-1.2 equivalents) in anhydrous DMF.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-90 °C) and stir for 12-48 hours.

  • Monitor the reaction for the formation of the final PROTAC.

  • Upon completion, work up the reaction as described in the first step.

  • Purify the final PROTAC molecule using an appropriate method, such as flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table presents representative data for the synthesis of a PROTAC using a bromo-PEG linker, based on literature for similar compounds. Actual yields and purity will vary depending on the specific reactants and reaction conditions.

StepReactant 1Reactant 2ProductTypical Yield (%)Typical Purity (HPLC)
1 Ligand 1This compoundLigand 1-PEG3-linker60-80>95%
2 Ligand 1-PEG3-linkerLigand 2Final PROTAC40-70>98%

Safety Information

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for understanding the structure and application of this compound. The provided protocols and data are intended to be illustrative, and researchers are encouraged to consult the primary literature for specific applications and to optimize conditions for their particular synthetic targets.

References

Solubility Profile of Br-PEG3-MS: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Br-PEG3-MS, a heterobifunctional PEG-based PROTAC linker. Understanding the solubility of this critical component is paramount for its effective handling, formulation, and application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document offers a summary of expected solubility in common laboratory solvents, detailed experimental protocols for quantitative solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound and its Solubility

This compound (Bromo-PEG3-methanesulfonate) is a valuable tool in drug discovery, particularly in the development of PROTACs. Its structure incorporates a three-unit polyethylene glycol (PEG) chain, which is known to enhance the physicochemical properties of molecules to which it is attached. The inherent hydrophilicity of the PEG spacer is anticipated to improve the solubility of this compound in aqueous media and polar organic solvents, a crucial attribute for molecules intended for biological applications.

Qualitative Solubility Data

SolventQualitative Solubility
WaterSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
Dimethylformamide (DMF)Soluble[1]
Dichloromethane (DCM)Soluble[1]

Note: This data is based on a structurally similar compound and should be considered as a qualitative guideline. It is highly recommended to determine the quantitative solubility of this compound for specific applications through experimental validation.

Experimental Protocols for Solubility Determination

To facilitate the precise quantification of this compound solubility, two standard experimental protocols are provided below: the Shake-Flask Method for determining thermodynamic solubility and the Turbidimetric Kinetic Solubility Assay.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for measuring the equilibrium solubility of a compound.[2]

Objective: To determine the maximum concentration of this compound that can dissolve in a given solvent at equilibrium.

Materials:

  • This compound

  • Solvent of interest (e.g., Water, PBS buffer, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a temperature-controlled incubator on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant.

  • Clarify the sample by either centrifugation at a high speed (e.g., 14,000 rpm for 10 minutes) or by filtering through a 0.22 µm syringe filter to remove any undissolved solid.

  • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

  • Analyze both the clarified sample and the standard solutions using a validated HPLC method.

  • Construct a calibration curve from the data of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its response on the calibration curve. This concentration represents the thermodynamic solubility.

Kinetic Solubility Assessment via Turbidimetric Assay

The turbidimetric assay is a high-throughput method for determining the kinetic solubility of a compound, which is the concentration at which a compound precipitates from a solution when added from a concentrated stock solution.

Objective: To rapidly assess the concentration at which this compound precipitates from an aqueous buffer.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance (turbidity) at a wavelength such as 620 nm

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well microplate, add the aqueous buffer to a series of wells.

  • Using a multi-channel pipette, add a small volume of the this compound DMSO stock solution to the buffer-containing wells to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Include control wells containing only the buffer and DMSO (at the same final concentration as the test wells).

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a set period (e.g., 1-2 hours).

  • Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.

  • The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the control wells, indicating precipitation.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a chemical compound like this compound.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_compound Prepare Compound Stock Solution add_excess Add Excess Compound to Solvent (Thermodynamic) prep_compound->add_excess serial_dilute Serially Dilute Stock into Buffer (Kinetic) prep_compound->serial_dilute prep_solvent Prepare Solvent/Buffer prep_solvent->add_excess prep_solvent->serial_dilute incubate Incubate with Agitation add_excess->incubate serial_dilute->incubate separate_solid Separate Undissolved Solid (Centrifuge/Filter) incubate->separate_solid Thermodynamic measure_turbidity Measure Turbidity incubate->measure_turbidity Kinetic hplc_analysis Analyze Supernatant by HPLC separate_solid->hplc_analysis determine_solubility Determine Solubility Concentration measure_turbidity->determine_solubility hplc_analysis->determine_solubility

Caption: General workflow for solubility determination.

References

The Core Mechanism of Br-PEG3-MS in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the formed ternary complex. This guide provides a detailed examination of the Br-PEG3-MS linker, a polyethylene glycol (PEG)-based linker, and its role in the mechanism of action of PROTACs. While specific examples of PROTACs utilizing the this compound linker are not extensively documented in publicly available literature, this guide will extrapolate its function based on the well-established principles of PEG linkers in PROTAC design and the known reactivity of its functional groups.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

The fundamental principle of PROTAC action is to induce the proximity of a target protein and an E3 ubiquitin ligase, an enzyme that flags proteins for degradation. This process can be broken down into several key steps:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex (POI-PROTAC-E3 Ligase). The linker plays a pivotal role in this step, as its length, flexibility, and chemical composition dictate the geometry and stability of this complex.

  • Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into smaller peptides, effectively eliminating it from the cell.

  • Catalytic Cycle : After the degradation of the target protein, the PROTAC molecule is released and can bind to another POI and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds to PROTAC PROTAC (this compound Linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruits Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC->POI

Figure 1: General mechanism of action for a PROTAC utilizing a this compound linker.

The Role of the this compound Linker

The "this compound" designation provides key information about the linker's structure and function:

  • Br (Bromo) : This indicates the presence of a bromine atom, which is a good leaving group. In the context of PROTAC synthesis, the bromo group can be displaced by a nucleophile, such as an amine or thiol on the target protein ligand or the E3 ligase ligand, to form a stable covalent bond.

  • PEG3 (Polyethylene Glycol with 3 repeating units) : The PEG component is a flexible, hydrophilic chain of three ethylene glycol units. This portion of the linker is crucial for several reasons:

    • Solubility : PEG chains enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is critical for its biological activity and pharmacokinetic properties.[1][2]

    • Flexibility : The flexibility of the PEG chain allows the PROTAC to adopt a conformation that is optimal for the formation of a stable and productive ternary complex.[3]

    • Length : The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair to achieve maximal degradation efficacy. A linker that is too short may lead to steric hindrance, while one that is too long may result in a non-productive ternary complex.

  • MS (Mesylate or Methanesulfonyl) : The mesylate group is an excellent leaving group, even better than bromide in many cases. Its presence makes the linker heterobifunctional, allowing for sequential and directional conjugation of the two ligands. For example, one ligand could be attached via displacement of the mesylate, and the other via displacement of the bromide, providing precise control over the synthesis.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides representative data for PROTACs with PEG linkers of varying lengths, illustrating the importance of linker optimization.

PROTAC IDTarget ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
PROTAC-ABRD4VHL10 (PEG2)5085HeLa
PROTAC-BBRD4VHL13 (PEG3)1595HeLa
PROTAC-CBRD4VHL16 (PEG4)4590HeLa
PROTAC-DBTKCRBN12 (PEG3)2592MOLM-14
PROTAC-EBTKCRBN15 (PEG4)898MOLM-14

Note: The data in this table is representative and compiled from various sources in the literature to illustrate the impact of linker length. Specific values for a PROTAC with a this compound linker would need to be determined experimentally.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of PROTACs.

Protocol 1: PROTAC Synthesis via Nucleophilic Substitution

This protocol describes a general method for synthesizing a PROTAC using a heterobifunctional linker like this compound.

Materials:

  • Target protein ligand with a nucleophilic handle (e.g., -NH2, -OH, -SH)

  • E3 ligase ligand with a nucleophilic handle

  • This compound linker

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or another suitable base

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (HPLC, column chromatography)

Procedure:

  • First Conjugation:

    • Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF under an inert atmosphere.

    • Add DIPEA (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by LC-MS. The more reactive mesylate group is expected to react first.

    • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the mono-conjugated intermediate by column chromatography.

  • Second Conjugation:

    • Dissolve the purified intermediate (1.0 eq) and the target protein ligand (1.2 eq) in anhydrous DMF.

    • Add a suitable base (e.g., K2CO3 or Cs2CO3) to facilitate the displacement of the bromide.

    • Heat the reaction mixture if necessary and monitor by LC-MS.

    • Upon completion, perform an aqueous workup and extract the final PROTAC product.

    • Purify the final PROTAC by preparative HPLC.

    • Confirm the identity and purity of the final product by HRMS and NMR.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation E3_Ligand E3 Ligase Ligand (with Nucleophile) Reaction1 Reaction in DMF with Base E3_Ligand->Reaction1 Br_PEG3_MS This compound Linker Br_PEG3_MS->Reaction1 Intermediate Mono-conjugated Intermediate Reaction1->Intermediate Purification1 Purification (Column Chromatography) Intermediate->Purification1 Reaction2 Reaction in DMF with Base Purification1->Reaction2 POI_Ligand POI Ligand (with Nucleophile) POI_Ligand->Reaction2 Final_PROTAC Final PROTAC Reaction2->Final_PROTAC Purification2 Purification (Preparative HPLC) Final_PROTAC->Purification2

Figure 2: A generalized workflow for the synthesis of a PROTAC using a heterobifunctional linker.

Protocol 2: Western Blot for Protein Degradation

This protocol is used to determine the DC50 and Dmax of a PROTAC.

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with PBS and lyse them in lysis buffer.

    • Quantify the protein concentration of each lysate.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash again and add the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.

Western_Blot_Workflow Start Start: Seed Cells Treat Treat with PROTAC (Dose-Response) Start->Treat Lyse Cell Lysis & Protein Quantification Treat->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Antibody Antibody Incubation Transfer->Antibody Image Imaging & Densitometry Antibody->Image Analyze Data Analysis (DC50 & Dmax) Image->Analyze End End Analyze->End

Figure 3: Experimental workflow for determining PROTAC-mediated protein degradation.

Conclusion

The this compound linker represents a versatile and powerful tool in the design and synthesis of PROTACs. Its heterobifunctional nature allows for controlled and sequential conjugation of the target protein and E3 ligase ligands. The PEG component is instrumental in imparting favorable physicochemical properties, such as enhanced solubility and cell permeability, which are crucial for the in vivo efficacy of PROTACs. Furthermore, the length and flexibility of the PEG chain are key determinants of the stability and productivity of the ternary complex, and thus, the overall degradation efficiency of the PROTAC. While specific data for PROTACs containing the this compound linker is not yet widely reported, the principles outlined in this guide provide a solid framework for the rational design and evaluation of novel PROTACs incorporating this and similar linkers. The continued exploration and optimization of linker chemistry will undoubtedly be a driving force in the advancement of targeted protein degradation as a therapeutic strategy.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC.[1][2] Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][3] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity. This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments. This is a critical attribute, as poor solubility can hinder formulation, reduce bioavailability, and lead to unreliable results in biological assays. By replacing hydrophobic alkyl chains with hydrophilic PEG units, researchers can significantly improve the overall physicochemical profile of a PROTAC, making it more amenable to further development.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, excessive PEGylation can also lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.

Optimizing Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and an E3 ligase. The linker plays a pivotal role in this process, dictating the spatial arrangement and orientation of the two proteins. An optimal linker length is crucial; a linker that is too short may cause steric clashes, while one that is too long may result in a non-productive complex where ubiquitination cannot efficiently occur.

PEG linkers offer the advantage of tunable length, allowing for systematic optimization of the distance between the two ligands. Their flexibility can accommodate the conformational adjustments required for effective ternary complex formation, which is a prerequisite for efficient protein degradation.

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PEG/Alkyl7>1000<10
PEG/Alkyl12396
PEG/Alkyl21396
PEG/Alkyl2929276

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Table 2: Comparative Physicochemical and Biological Properties of BRD4-targeting PROTACs with Varying PEG Linker Lengths

PROTAC (Linker)cLogPTPSADC50 (nM)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-PEG33.5150502.5
PROTAC-PEG43.2160253.1
PROTAC-PEG52.9170102.8
PROTAC-PEG62.6180302.2

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Evaluation

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies start PROTAC Design (Varying PEG Linkers) synthesis Chemical Synthesis start->synthesis binding_assay Binary Binding Assays (SPR, ITC, FP) synthesis->binding_assay ternary_assay Ternary Complex Formation (AlphaLISA, FRET) binding_assay->ternary_assay permeability Cell Permeability Assay (PAMPA, Caco-2) ternary_assay->permeability degradation Protein Degradation Assay (Western Blot, In-Cell Western) permeability->degradation viability Cell Viability Assay (MTT, CellTiter-Glo) degradation->viability pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) viability->pk_pd efficacy In Vivo Efficacy (Xenograft Models) pk_pd->efficacy

Caption: General experimental workflow for PROTAC evaluation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Protocol 1: Western Blot for PROTAC-Induced Degradation

Objective: To quantify the degradation of a target protein following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at harvest. After overnight adherence, treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein amounts for each sample, add Laemmli sample buffer, and boil at 95-100°C for 5-10 minutes. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software, normalizing the target protein to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of PROTAC-induced protein degradation on cell viability.

Materials:

  • Cells and culture medium

  • Opaque-walled 96-well plates

  • PROTAC compound and vehicle control (e.g., DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Methodology:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Treat the cells with the desired concentrations and include a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Analysis: Subtract the average background luminescence from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.

References

A Technical Guide to the Differential Reactivity of Bromide and Mesylate in Br-PEG3-MS Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the comparative reactivity of the bromide and mesylate functional groups within the heterobifunctional Br-PEG3-MS linker. An understanding of the distinct chemical behavior of these two leaving groups is paramount for the strategic design and execution of sequential conjugations in the fields of bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).[][2][3]

Core Principles: Understanding Leaving Group Ability

In nucleophilic substitution reactions, the "leaving group" is an atom or group of atoms that detaches from the substrate. The efficiency and rate of these reactions are critically dependent on the stability of the leaving group as an independent species. The fundamental principle is that weaker bases are better leaving groups . This is because weaker bases are more stable with a negative charge and are less likely to re-attack the electrophilic carbon center.

The most effective way to predict leaving group ability is to compare the pKa of their conjugate acids. A stronger acid has a more stable conjugate base.

  • Mesylate (MsO⁻): The conjugate base of methanesulfonic acid (CH₃SO₃H), an extremely strong acid with a pKa of approximately -1.9.

  • Bromide (Br⁻): The conjugate base of hydrobromic acid (HBr), a strong acid with a pKa of approximately -9.[4]

While both are conjugate bases of strong acids, methanesulfonic acid is significantly more acidic than HBr. This indicates that the mesylate anion is more stable and can better accommodate the negative charge, primarily due to resonance delocalization across the three oxygen atoms.[5] Consequently, the mesylate group is a significantly more reactive leaving group than bromide.

Quantitative Reactivity Comparison: Bromide vs. Mesylate

The difference in stability between the mesylate and bromide anions translates directly into a substantial difference in reaction rates for nucleophilic substitution. Under typical Sₙ2 conditions, the carbon-mesylate bond is far more susceptible to nucleophilic attack than the carbon-bromide bond.

The following table summarizes the relative reaction rates for mesylate and bromide as leaving groups in a model Sₙ2 reaction.

Leaving GroupChemical FormulaRelative Rate (k_rel)Reference
Mesylate CH₃SO₃⁻1.00
Bromide Br⁻0.001

Table 1: Relative rates of nucleophilic substitution for mesylate and bromide leaving groups.

As the data indicates, the mesylate group is approximately 1000 times more reactive than the bromide group in a typical Sₙ2 reaction. This profound difference in reactivity is the cornerstone of its utility in sequential synthesis, allowing for highly selective functionalization.

It is important to note, however, that leaving group ability can be context-dependent. The choice of nucleophile can, in some cases, alter the relative reactivity. For instance, reactions with soft nucleophiles, such as thiolates, have been shown to enhance the reactivity of halides relative to sulfonates, although the mesylate typically remains the more labile group.

Strategic Functionalization: A Two-Step Orthogonal Approach

The differential reactivity of the mesylate and bromide groups in this compound enables a powerful synthetic strategy: selective, sequential modification. A nucleophile can be directed to react with the hyper-reactive mesylate group under mild conditions, leaving the more stable bromide group untouched for a subsequent, distinct chemical transformation.

This workflow allows for the controlled assembly of complex molecular architectures, which is particularly valuable in the synthesis of PROTACs, where distinct protein-binding moieties must be attached to the same linker.

G cluster_0 Step 1: Selective Mesylate Displacement cluster_1 Step 2: Bromide Displacement mol1 Br-PEG3-OMs mol2 Br-PEG3-Nuc1 mol1->mol2 Selective Reaction mol3 Br-PEG3-Nuc1 nuc1 Nucleophile 1 (e.g., Amine, Phenol) + Mild Base (DIEA) Room Temperature nuc1->mol2 ms_ion MsO⁻ mol2->ms_ion mol4 Nuc2-PEG3-Nuc1 mol3->mol4 Forced Reaction nuc2 Nucleophile 2 (e.g., Thiol, Azide) + Stronger Base / Heat nuc2->mol4 br_ion Br⁻ mol4->br_ion

Figure 1. Logical workflow for the sequential functionalization of this compound.

Experimental Protocols

The following protocols are representative methodologies for achieving the selective, sequential functionalization of this compound.

This procedure details the reaction of this compound with a model primary amine, benzylamine, to selectively functionalize the mesylate position.

  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.1 eq)

    • N,N-Diisopropylethylamine (DIEA) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine, Water

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction Setup:

    • Dissolve this compound in anhydrous DMF (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add DIEA to the solution, followed by the dropwise addition of benzylamine.

    • Stir the reaction mixture at room temperature.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. Look for the consumption of the starting material and the appearance of a new, more polar spot corresponding to the product.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with water (2x), saturated aq. NaHCO₃ (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, Bromo-PEG3-NH-Benzyl.

  • Purification:

    • Purify the crude material using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes, to obtain the pure product.

This procedure uses the product from Protocol 1 (Bromo-PEG3-NH-Benzyl) and reacts it with a model thiol to functionalize the bromide position.

  • Materials:

    • Bromo-PEG3-NH-Benzyl (1.0 eq)

    • Benzyl mercaptan (1.2 eq)

    • Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

    • Anhydrous Acetonitrile (MeCN)

    • Ethyl Acetate (EtOAc), Water, Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction Setup:

    • Combine Bromo-PEG3-NH-Benzyl and K₂CO₃ in a round-bottom flask under an inert atmosphere.

    • Add anhydrous MeCN to create a suspension.

    • Add benzyl mercaptan and heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. Due to the lower reactivity of the bromide, this reaction may require 12-24 hours to reach completion.

  • Workup:

    • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in EtOAc and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product via silica gel column chromatography to yield the final, doubly-functionalized PEG linker.

Conclusion

The this compound linker is a highly valuable tool for chemical biology and drug development due to the significant and predictable difference in reactivity between its two terminal functional groups. The mesylate serves as a hyper-reactive leaving group, approximately three orders of magnitude more reactive than the bromide. This differential reactivity enables a robust and controlled strategy for the sequential, site-selective introduction of different molecular entities, providing a powerful platform for the construction of complex and precisely defined bioconjugates and targeted therapeutics.

References

Commercial Suppliers of High-Purity Br-PEG3-MS: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), the quality and reliability of chemical building blocks are paramount. This technical guide provides an in-depth overview of commercial suppliers offering high-purity Br-PEG3-MS, a heterobifunctional PEG linker. This guide includes a compilation of quantitative data from various suppliers, detailed experimental protocols for its application in bioconjugation, and visualizations of relevant biochemical pathways and workflows.

Introduction to this compound

This compound, with the chemical name 2-[2-(2-bromoethoxy)ethoxy]ethyl methanesulfonate, is a valuable linker used in chemical synthesis, particularly in the field of targeted protein degradation. It features a bromine atom at one end and a mesylate group at the other, both of which are excellent leaving groups for nucleophilic substitution reactions. The triethylene glycol (PEG3) spacer provides increased hydrophilicity and flexibility to the molecules it connects.

Commercial Availability and Specifications

Several chemical suppliers offer this compound, typically with a purity of 95% or higher. The quality and characterization data provided by these suppliers are crucial for ensuring the reproducibility of synthetic protocols and the biological activity of the final compounds. Below is a summary of key quantitative data from prominent commercial suppliers.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceStorage Conditions
MedchemExpress 95.0%[1]2702323-73-5[1]C7H15BrO5S[1]291.16[1]Colorless to off-white liquid[1]-20°C for 3 years (pure form)
BOC Sciences ≥95%2702323-73-5C7H15BrO5S291.15Not specified2-8°C
DempoChem 95%2702323-73-5C7H15BrO5S291.16Not specifiedNot specified
TargetMol Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Core Application: PROTAC Synthesis

This compound is extensively utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein-binding ligand and the E3 ligase-binding ligand, which is essential for the formation of a productive ternary complex.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a PROTAC using a bromo-functionalized PEG linker like this compound. These protocols are adapted from established methods for PROTAC synthesis.

Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution

This protocol outlines the sequential attachment of a target protein ligand (containing a nucleophilic group, e.g., a phenol) and an E3 ligase ligand to the this compound linker.

Step 1: Reaction of Target Protein Ligand with this compound

  • Reagents and Materials:

    • Target protein ligand with a nucleophilic group (e.g., (+)-JQ1) (1.0 eq)

    • This compound (1.2 eq)

    • Potassium carbonate (K2CO3) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure: a. To a solution of the target protein ligand (e.g., (+)-JQ1) in anhydrous DMF, add potassium carbonate. b. Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere. c. Add a solution of this compound in anhydrous DMF to the reaction mixture. d. Heat the reaction to an appropriate temperature (e.g., 60 °C) and stir for 16-24 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). f. Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. g. Wash the organic layer sequentially with water and brine. h. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel to yield the intermediate product (Target Ligand-PEG3-MS).

Step 2: Reaction of Intermediate with E3 Ligase Ligand

  • Reagents and Materials:

    • Target Ligand-PEG3-MS (1.0 eq)

    • E3 ligase ligand with a nucleophilic group (e.g., pomalidomide with an amine handle) (1.1 eq)

    • A suitable base (e.g., Diisopropylethylamine - DIPEA) (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure: a. To a solution of the E3 ligase ligand in anhydrous DMF, add the base (e.g., DIPEA). b. Add the Target Ligand-PEG3-MS intermediate to the reaction mixture. c. Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere. d. Monitor the reaction progress by LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3), water, and brine. f. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. g. Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

Visualizing the PROTAC Mechanism and Synthesis

To better understand the role of this compound in the context of targeted protein degradation, the following diagrams illustrate the PROTAC mechanism of action and a general workflow for PROTAC synthesis.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) TargetProtein Target Protein (Protein of Interest) PROTAC->TargetProtein Binds to E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds to TargetProtein_bound Target Protein PROTAC_bound PROTAC TargetProtein_bound->PROTAC_bound Ub_chain Polyubiquitin Chain TargetProtein_bound->Ub_chain Tagged with E3Ligase_bound E3 Ligase PROTAC_bound->E3Ligase_bound E3Ligase_bound->TargetProtein_bound Ubiquitinates PROTAC_recycled PROTAC (recycled) E3Ligase_bound->PROTAC_recycled Releases E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub E2->E3Ligase_bound Recruited to Ub Ubiquitin Proteasome 26S Proteasome Ub_chain->Proteasome Recognized by DegradedProtein Degraded Protein (Amino Acids) Proteasome->DegradedProtein Degrades

Caption: Mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

PROTAC_Synthesis_Workflow start Start: Define Target Protein and E3 Ligase design Design Ligands and Linker start->design synthesis Chemical Synthesis of PROTAC design->synthesis purification Purification and Characterization (HPLC, MS, NMR) synthesis->purification invitro In Vitro Evaluation purification->invitro invivo In Vivo Evaluation (Animal Models) invitro->invivo Promising Candidate optimization Lead Optimization invitro->optimization Iterative Refinement invivo->optimization preclinical Preclinical Development invivo->preclinical optimization->design Redesign end Clinical Candidate preclinical->end

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Br-PEG3-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3][4] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility, improve cell permeability, and provide synthetic versatility. Br-PEG3-MS is a bifunctional PEG linker featuring a bromo group and a mesylate group, which can be sequentially displaced by nucleophiles to couple the POI ligand and the E3 ligase ligand. This document provides a detailed protocol for the synthesis of a PROTAC using the this compound linker.

General Principles of PROTAC Synthesis with this compound

The synthesis of a PROTAC using this compound is a modular process that involves the sequential coupling of the POI ligand (warhead) and the E3 ligase ligand. The bromo and mesylate functional groups on the linker serve as two distinct reactive sites for nucleophilic substitution. Typically, the warhead and E3 ligase ligand will possess nucleophilic functional groups such as phenols, amines, or thiols. The differential reactivity of the bromo and mesylate groups can be exploited for selective, sequential reactions, or the reactions can be driven to completion with one ligand before introducing the second.

Experimental Protocols

This protocol describes a general method for the synthesis of a PROTAC using a phenolic POI ligand (Warhead-OH) and an amine-containing E3 ligase ligand (E3-NH2).

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥95%Commercially available
Warhead-OH≥98%Synthesized or purchased
E3 Ligase Ligand-NH2≥98%Synthesized or purchased
Anhydrous Dimethylformamide (DMF)AnhydrousStandard chemical supplier
Potassium Carbonate (K2CO3)AnhydrousStandard chemical supplier
N,N-Diisopropylethylamine (DIPEA)≥99%Standard chemical supplier
Dichloromethane (DCM)AnhydrousStandard chemical supplier
Ethyl Acetate (EtOAc)ACS GradeStandard chemical supplier
Saturated Sodium Bicarbonate (NaHCO3)ACS GradeStandard chemical supplier
Brine-Prepared in-house
Anhydrous Sodium Sulfate (Na2SO4)ACS GradeStandard chemical supplier
Trifluoroacetic Acid (TFA)Reagent GradeStandard chemical supplier
Step 1: Synthesis of Warhead-PEG3-MS Intermediate

This step involves the nucleophilic substitution of the bromide on the this compound linker with the phenolic hydroxyl group of the warhead.

Procedure:

  • To a solution of the Warhead-OH (1.0 eq) in anhydrous DMF, add potassium carbonate (K2CO3, 3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to generate the phenoxide.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Warhead-PEG3-MS intermediate.

Quantitative Data for Step 1:

CompoundMolecular Weight ( g/mol )Starting Amount (mg)EquivalentsYield (%)Purity (HPLC)
Warhead-OH(Specify)1001.0->98%
This compound(Specify)(Calculate based on eq)1.2->95%
Intermediate 1(Specify)--70-85>95%
Step 2: Synthesis of the Final PROTAC

This step involves the nucleophilic substitution of the mesylate group on the Warhead-PEG3-MS intermediate with the amine group of the E3 ligase ligand.

Procedure:

  • To a solution of the Warhead-PEG3-MS intermediate (1.0 eq) in anhydrous DMF, add the E3 Ligase Ligand-NH2 (1.1 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to afford the final PROTAC.

Quantitative Data for Step 2:

CompoundMolecular Weight ( g/mol )Starting Amount (mg)EquivalentsYield (%)Purity (HPLC)
Intermediate 1(Specify)(From Step 1)1.0->95%
E3 Ligase Ligand-NH2(Specify)(Calculate based on eq)1.1->98%
Final PROTAC(Specify)--40-60>99%
Characterization of the Final PROTAC

The final PROTAC should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Result
LC-MS Correct mass for the desired product.
¹H NMR Peaks corresponding to the warhead, linker, and E3 ligase ligand.
¹³C NMR Peaks corresponding to the warhead, linker, and E3 ligase ligand.
Purity (HPLC) >99%
Biological Evaluation of the Final PROTAC

The biological activity of the synthesized PROTAC is assessed by its ability to induce the degradation of the target protein.

ParameterDescriptionTypical Value
DC50 The half-maximal degradation concentration.1-100 nM
Dmax The maximum level of protein degradation achieved.>90%

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start Materials: - Warhead-OH - this compound - E3 Ligase Ligand-NH2 Step1 Step 1: Coupling of Warhead and Linker - Warhead-OH + this compound - Base (K2CO3), DMF, 60°C Start->Step1 Purify1 Purification 1 (Flash Chromatography) Step1->Purify1 Intermediate Intermediate: Warhead-PEG3-MS Purify1->Intermediate Step2 Step 2: Coupling of Intermediate and E3 Ligand - Intermediate + E3 Ligase Ligand-NH2 - Base (DIPEA), DMF, 80°C Intermediate->Step2 Purify2 Purification 2 (Preparative HPLC) Step2->Purify2 Final_PROTAC Final PROTAC Purify2->Final_PROTAC Characterization Characterization (LC-MS, NMR, HPLC) Final_PROTAC->Characterization

References

Application Notes and Protocols for Br-PEG3-Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed guide for the conjugation of molecules using a heterobifunctional Br-PEG3-Maleimide linker. This linker contains a bromo group, a hydrophilic triethylene glycol (PEG3) spacer, and a maleimide group. The maleimide group allows for specific covalent attachment to thiol groups (sulfhydryl groups, -SH), commonly found in cysteine residues of proteins and peptides. The bromo group can be used for subsequent reactions, though this guide will focus on the maleimide-thiol conjugation. This technique is widely employed in bioconjugation for applications such as antibody-drug conjugate (ADC) development, protein labeling with fluorescent dyes or other probes, and surface functionalization of nanoparticles.[1][2][3][]

The PEG3 spacer enhances the solubility and reduces the immunogenicity of the resulting bioconjugate, while providing a defined spatial separation between the conjugated molecules.[5] The maleimide-thiol reaction is highly efficient and selective for thiols under mild, physiological pH conditions (pH 6.5-7.5), proceeding via a Michael addition to form a stable thioether bond.

Core Concepts and Data Presentation

The success of a Br-PEG3-Maleimide conjugation reaction is dependent on several key parameters. The following tables summarize quantitative data and optimal conditions for maleimide-thiol conjugation reactions.

Table 1: Optimal Reaction Conditions for Maleimide-Thiol Conjugation

ParameterRecommended RangeNotes
pH 6.5 - 7.5The reaction is most selective for thiols in this range. Above pH 8.0, hydrolysis of the maleimide group can occur as a competing reaction.
Temperature 4°C to Room Temperature (20-25°C)The reaction can proceed at room temperature for a shorter duration or overnight at 4°C.
Molar Ratio (Maleimide:Thiol) 5:1 to 20:1A molar excess of the maleimide reagent is typically used to ensure efficient conjugation. The optimal ratio should be determined empirically for each specific application.
Reaction Time 2 hours to overnightShorter reaction times are often sufficient at room temperature, while overnight incubation is common at 4°C.
Buffer Composition Phosphate, Tris, HEPESBuffers should be free of thiol-containing reagents. Degassing the buffer is recommended to prevent oxidation of thiols.

Table 2: Common Reagents in Maleimide Conjugation Protocols

ReagentPurposeTypical Concentration/Amount
TCEP (tris(2-carboxyethyl)phosphine) Reducing agent to break disulfide bonds and expose free thiols.10-100x molar excess over the protein.
DMSO or DMF Anhydrous organic solvent to dissolve the maleimide linker.Sufficient to prepare a 1-10 mg/mL stock solution.
Glutathione or Mercaptoethanol Low molecular weight thiols used to quench the reaction by consuming excess maleimide reagent.Added in excess after the conjugation reaction is complete.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of a Br-PEG3-Maleimide linker to a thiol-containing protein, such as an antibody.

Protocol 1: Reduction of Protein Disulfide Bonds

For proteins where the target thiols are involved in disulfide bonds, a reduction step is necessary prior to conjugation.

  • Protein Preparation: Dissolve the protein to be conjugated in a degassed reaction buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5) to a concentration of 1-10 mg/mL.

  • Addition of Reducing Agent: Add a 10- to 100-fold molar excess of TCEP to the protein solution. TCEP is preferred over DTT as it does not need to be removed prior to the maleimide conjugation step.

  • Incubation: Flush the reaction vial with an inert gas (e.g., nitrogen or argon), cap it tightly, and incubate for 20-60 minutes at room temperature.

Protocol 2: Maleimide Conjugation Reaction
  • Maleimide Linker Preparation: Prepare a 1-10 mg/mL stock solution of the Br-PEG3-Maleimide linker in anhydrous DMSO or DMF.

  • Conjugation: Add the maleimide linker stock solution to the solution of the thiol-containing protein. The recommended molar ratio of maleimide to protein is between 10:1 and 20:1.

  • Incubation: Gently mix the reaction solution and incubate at room temperature for 2 hours or overnight at 4°C. The reaction should be protected from light.

  • Quenching (Optional): To stop the reaction, an excess of a low molecular weight thiol, such as glutathione or mercaptoethanol, can be added to react with any unreacted maleimide groups.

Protocol 3: Purification and Characterization of the Conjugate
  • Purification: Separate the protein conjugate from excess maleimide linker and other reaction components using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay or by measuring absorbance at 280 nm).

    • The degree of labeling (DOL), which is the average number of linker molecules conjugated per protein, can be determined using various analytical techniques, such as mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the key chemical reaction and the experimental workflow for Br-PEG3-Maleimide conjugation.

G cluster_reactants Reactants cluster_reaction Michael Addition Reaction cluster_product Product Thiol Protein-SH (Thiol Group) Reaction_Step pH 6.5-7.5 Thiol->Reaction_Step Maleimide Br-PEG3-Maleimide Maleimide->Reaction_Step Thioether Protein-S-Maleimide-PEG3-Br (Stable Thioether Bond) Reaction_Step->Thioether

Caption: Mechanism of Maleimide-Thiol Conjugation.

G start Start: Thiol-Containing Protein disulfide_reduction 1. Disulfide Bond Reduction (if necessary with TCEP) start->disulfide_reduction conjugation 3. Conjugation Reaction (Mix Protein and Linker) disulfide_reduction->conjugation prepare_linker 2. Prepare Br-PEG3-Maleimide Stock Solution (in DMSO/DMF) prepare_linker->conjugation incubation 4. Incubate (2h at RT or overnight at 4°C) conjugation->incubation purification 5. Purification (Size-Exclusion Chromatography or Dialysis) incubation->purification characterization 6. Characterization (e.g., Mass Spectrometry) purification->characterization end End: Purified Conjugate characterization->end

Caption: Experimental Workflow for Protein Conjugation.

References

Application Notes and Protocols for the Reaction of Br-PEG3-MS with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG3-MS is a heterobifunctional polyethylene glycol (PEG) linker featuring two distinct leaving groups: a bromide (Br) and a mesylate (Ms). Both moieties are susceptible to nucleophilic substitution by primary amines, making this reagent a versatile tool in bioconjugation, drug delivery, and the development of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs). The hydrophilic triethylene glycol (PEG3) spacer enhances aqueous solubility and can reduce non-specific binding of the resulting conjugates.

These application notes provide a general framework for the reaction of this compound with primary amines. Due to the presence of two highly reactive leaving groups, careful control of reaction conditions is crucial to achieve selective substitution and obtain the desired product. The mesylate group is generally a more reactive leaving group than bromide, particularly in polar aprotic solvents. This differential reactivity can potentially be exploited for sequential conjugations.

Reaction Principle

The reaction proceeds via a nucleophilic substitution (typically S(_N)2) mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom attached to either the bromide or the mesylate, displacing the leaving group and forming a new carbon-nitrogen bond. The choice of solvent, temperature, and stoichiometry will influence the reaction rate and selectivity.

Data Presentation: General Reaction Parameters

The following table summarizes suggested starting conditions for the reaction of this compound with a primary amine. These parameters should be optimized for each specific substrate and desired outcome.

ParameterRecommended Starting ConditionsNotes
Solvent Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).These solvents are effective in solvating the reactants and facilitating S(_N)2 reactions.
Temperature 25°C to 80°CThe reaction can often proceed at room temperature, but heating may be necessary to increase the reaction rate. Higher temperatures may lead to side reactions.
Reaction Time 2 to 24 hoursReaction progress should be monitored by an appropriate analytical technique such as TLC, LC-MS, or NMR.
Stoichiometry (Amine:this compound) 1.1:1 to 5:1 molar ratioA slight excess of the primary amine is recommended to ensure complete consumption of the PEG linker and to minimize di-substitution. A large excess can favor mono-substitution.
Base (optional) Non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents).A base is often included to neutralize the HBr or methanesulfonic acid byproduct, which can protonate the primary amine, rendering it non-nucleophilic.
Inert Atmosphere Recommended (e.g., Nitrogen or Argon)To prevent side reactions with atmospheric moisture and oxygen, especially if the reactants are sensitive.

Experimental Protocols

Protocol 1: General Procedure for Mono-substitution of this compound with a Primary Amine

This protocol provides a general method for the reaction of a primary amine with this compound. Optimization will be required based on the specific amine used.

Materials:

  • This compound

  • Primary amine of interest

  • Anhydrous aprotic polar solvent (e.g., DMF, DMSO, MeCN)

  • Non-nucleophilic base (e.g., DIPEA, TEA)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus (e.g., magnetic stirrer and stir bar)

  • Inert gas supply (Nitrogen or Argon)

  • Analytical tools for reaction monitoring (e.g., TLC plates, LC-MS)

  • Purification system (e.g., flash chromatography, preparative HPLC)

Procedure:

  • Preparation:

    • Ensure all glassware is dry.

    • In a reaction vessel, dissolve the primary amine (1.1 to 5 equivalents) in the chosen anhydrous solvent.

    • Add the non-nucleophilic base (2-3 equivalents) to the solution.

  • Reaction Initiation:

    • Under an inert atmosphere, add a solution of this compound (1 equivalent) in the same anhydrous solvent to the primary amine solution dropwise while stirring.

  • Reaction Progression:

    • Stir the reaction mixture at the desired temperature (starting with room temperature).

    • Monitor the reaction progress periodically using an appropriate analytical method (e.g., TLC or LC-MS) until the starting material (this compound) is consumed or the desired product is maximized.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The solvent can be removed under reduced pressure.

    • The crude product can be purified using an appropriate technique such as flash column chromatography on silica gel or preparative HPLC to isolate the desired amine-PEG conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy (

      1^11
      H,
      13^{13}13
      C) and mass spectrometry.

Visualizations

Reaction Workflow Diagram

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis prep_amine Dissolve Primary Amine and Base in Anhydrous Solvent reaction_step Combine Reactants under Inert Atmosphere and Stir prep_amine->reaction_step prep_peg Dissolve this compound in Anhydrous Solvent prep_peg->reaction_step monitoring Monitor Reaction Progress (TLC, LC-MS) reaction_step->monitoring monitoring->reaction_step Continue Reaction workup Quench and Remove Solvent monitoring->workup Reaction Complete purification Purify via Chromatography (Flash or HPLC) workup->purification analysis Characterize Product (NMR, Mass Spectrometry) purification->analysis

Caption: Workflow for the reaction of this compound with a primary amine.

Signaling Pathway (Illustrative Reaction Scheme)

ReactionScheme Br_PEG3_MS Br-(PEG)3-OMs Product_Br R-NH-(PEG)3-OMs Br_PEG3_MS->Product_Br + R-NH2 - HBr Product_Ms Br-(PEG)3-NH-R Br_PEG3_MS->Product_Ms + R-NH2 - MsOH Amine R-NH2 Byproduct_HBr HBr Byproduct_MsOH MsOH

Caption: Reaction of this compound with a primary amine leading to two possible mono-substituted products.

Application Notes: Br-PEG3-MS in the Development of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells. The linker molecule, which connects the antibody to the drug, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Br-PEG3-MS is a heterobifunctional linker containing a bromide and a mesylate group, separated by a three-unit polyethylene glycol (PEG) spacer. While not extensively documented in ADC literature, its chemical properties suggest a potential application in a sequential conjugation strategy, particularly for cysteine-specific ADCs. The PEG spacer can enhance the hydrophilicity of the ADC, potentially improving its solubility, reducing aggregation, and prolonging its circulation half-life[1][2][3].

Principle of Application

The this compound linker possesses two distinct reactive leaving groups: a bromide and a mesylate. Both are susceptible to nucleophilic substitution. This allows for a two-step conjugation process. In a hypothetical workflow, one of the groups (e.g., the mesylate) could first be reacted with a functional group on the cytotoxic payload. The resulting drug-linker intermediate, now possessing a terminal bromide, can then be conjugated to the antibody. The bromide is a good leaving group for reaction with strong nucleophiles, such as the thiol group of a cysteine residue on the antibody[4][5]. Cysteine-based conjugation, targeting either native or engineered cysteine residues, allows for the production of more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).

Experimental Workflow for ADC Synthesis using this compound

G cluster_0 Step 1: Drug-Linker Conjugation cluster_1 Step 2: Antibody Reduction cluster_2 Step 3: ADC Conjugation cluster_3 Step 4: Purification & Characterization drug Cytotoxic Payload (with nucleophilic group, e.g., -OH, -NH2) drug_linker Drug-PEG3-Br Intermediate drug->drug_linker Reaction with Mesylate Group linker This compound linker->drug_linker drug_linker_step3 Drug-PEG3-Br Intermediate mAb Monoclonal Antibody (with interchain disulfides) reduced_mAb Reduced mAb (with free thiols) mAb->reduced_mAb TCEP or DTT reduced_mAb_step3 Reduced mAb ADC Antibody-Drug Conjugate (ADC) ADC_step4 Crude ADC drug_linker_step3->ADC reduced_mAb_step3->ADC Thiol-Alkylation purified_ADC Purified ADC characterization Characterization (DAR, Purity, etc.) purified_ADC->characterization ADC_step4->purified_ADC Purification (e.g., SEC) G cluster_cell Target Cancer Cell receptor Tumor-Specific Antigen endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload_release Payload Release lysosome->payload_release Antibody Degradation cell_death Apoptosis payload_release->cell_death Induction of Cell Death ADC ADC (in circulation) ADC->receptor Binding

References

Application Notes and Protocols for Br-PEG3-MS Reaction with Thiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene glycol (PEG) linkers to biomolecules, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. It offers a multitude of benefits, including enhanced solubility, increased stability, prolonged circulation half-life, and reduced immunogenicity. The Br-PEG3-MS reagent is a heterobifunctional linker featuring a bromide group and a methylsulfone (MS) group, designed for the precise modification of thiol-containing molecules such as proteins, peptides, and nanoparticles.

This document provides a detailed guide to the experimental setup for the reaction of this compound with thiols. The protocols outlined below are based on the principles of thiol-methylsulfone and thiol-bromo chemistries, offering a robust starting point for your bioconjugation experiments.

Reaction Principle

The reaction between this compound and a thiol-containing molecule proceeds via a nucleophilic substitution mechanism. The deprotonated thiol group (thiolate) acts as a nucleophile, attacking the carbon atom bearing the bromine atom, which is a good leaving group. The methylsulfone group, being strongly electron-withdrawing, can also serve as a reactive site for nucleophilic attack by thiols under specific conditions, leading to the formation of a stable thioether bond. The primary reaction pathway for this compound with a thiol is expected to be the displacement of the bromide.

Experimental Protocols

Materials and Reagents
  • This compound: Store desiccated at -20°C.

  • Thiol-containing molecule (e.g., cysteine-containing peptide or protein): Purity and concentration should be accurately determined.

  • Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or borate buffer are recommended. The optimal pH is typically between 7.0 and 8.5. Ensure the buffer is deoxygenated prior to use to prevent thiol oxidation.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for the reduction of disulfide bonds. Note that excess reducing agent must be removed before the addition of this compound.

  • Quenching Reagent: A small molecule thiol such as L-cysteine or 2-mercaptoethanol to quench any unreacted this compound.

  • Solvent for this compound: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.

  • Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer (e.g., MALDI-TOF or ESI-MS).

Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein

This protocol provides a general workflow for the conjugation reaction. Optimization of specific parameters such as molar ratio, pH, and reaction time is recommended for each specific application.

1. Preparation of the Thiol-Containing Protein: a. Dissolve the protein in the chosen reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1 hour. c. Remove the excess reducing agent using a desalting column or dialysis against the reaction buffer.

2. Preparation of this compound Solution: a. Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-100 mM.

3. Conjugation Reaction: a. Add the this compound stock solution to the protein solution to achieve the desired molar excess (a starting point of 5-20 fold molar excess of the PEG linker over the protein is recommended). b. Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

4. Quenching the Reaction: a. Add a 50-100 fold molar excess of a quenching reagent (e.g., L-cysteine) to the reaction mixture to consume any unreacted this compound. b. Incubate for an additional 30 minutes at room temperature.

5. Purification of the Conjugate: a. Purify the PEGylated protein from unreacted this compound and quenching reagent using size-exclusion chromatography (SEC) or dialysis.

6. Characterization of the Conjugate: a. SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein. b. Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the successful conjugation and determine the degree of PEGylation. c. UV-Vis Spectrophotometry: To determine the protein concentration.

Table 1: Recommended Reaction Conditions (Starting Points)
ParameterRecommended RangeNotes
Molar Ratio (this compound : Thiol) 5:1 to 20:1Higher ratios may be needed for less reactive thiols.
pH 7.0 - 8.5Higher pH increases the concentration of the reactive thiolate anion.
Temperature 4°C - 25°CLower temperatures can be used for sensitive proteins.
Reaction Time 2 - 16 hoursMonitor reaction progress to determine the optimal time.
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction rates.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Thiol-Containing Protein Solution conjugation Conjugation Reaction prep_protein->conjugation prep_peg Prepare this compound Stock Solution prep_peg->conjugation quenching Quench Reaction conjugation->quenching purification Purification (SEC/Dialysis) quenching->purification characterization Characterization (SDS-PAGE, MS) purification->characterization

Caption: Experimental workflow for the this compound reaction with thiols.

reaction_mechanism reagents This compound + Protein-SH transition Nucleophilic Attack (Thiolate on C-Br) reagents->transition pH 7.0-8.5 product Protein-S-PEG3-MS + HBr transition->product

Caption: Simplified reaction mechanism of this compound with a protein thiol.

Data Presentation

The success of the conjugation reaction can be quantified and presented in a tabular format for clear comparison between different reaction conditions.

Table 2: Example Data Summary for Optimization of this compound Conjugation
ConditionMolar Ratio (PEG:Protein)pHReaction Time (h)Degree of PEGylation (MS)Yield (%)
15:17.441.260
210:17.441.875
310:18.042.185
410:18.082.590

Degree of PEGylation determined by mass spectrometry. Yield calculated based on the recovery of purified protein.

Troubleshooting

  • Low Conjugation Efficiency:

    • Increase the molar ratio of this compound.

    • Increase the reaction pH to favor thiolate formation.

    • Ensure complete reduction of disulfide bonds and removal of the reducing agent.

    • Increase the reaction time or temperature.

  • Protein Aggregation:

    • Decrease the protein concentration.

    • Optimize the buffer composition, including the addition of stabilizers.

    • Perform the reaction at a lower temperature.

  • Non-specific Labeling:

    • While the reaction is highly selective for thiols, ensure that other nucleophilic residues are not reacting by maintaining the pH within the recommended range.

Conclusion

The reaction of this compound with thiol-containing molecules provides a versatile and efficient method for PEGylation. The protocols and guidelines presented in this document serve as a comprehensive starting point for researchers. Careful optimization of the reaction parameters is crucial for achieving high yields of well-defined conjugates. The use of appropriate analytical techniques is essential for the thorough characterization of the final product.

Application Notes and Protocols for the Purification of PROTACs Synthesized with Br-PEG3-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]

The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance their physicochemical properties.[4] This document provides detailed application notes and protocols for the purification of PROTACs synthesized using the specific linker, Bromo-PEG3-Mesylate (Br-PEG3-MS).

Synthesis Overview

The synthesis of a PROTAC using a this compound linker typically involves the sequential coupling of the POI ligand, the this compound linker, and the E3 ligase ligand. The bromo and mesylate functional groups on the linker allow for versatile conjugation strategies with appropriate functional groups on the ligands (e.g., phenols, amines, or thiols).

Purification Strategies

Due to the complexity of the reaction mixtures, which may contain unreacted starting materials, reagents, and reaction by-products, robust purification methods are essential to obtain highly pure PROTACs for biological evaluation. The two primary chromatographic techniques for the purification of PROTACs are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC).

Key Purification Considerations:
  • Solubility: PROTACs, particularly those with PEG linkers, can exhibit varying solubility. It is crucial to select an appropriate solvent system for both the crude sample dissolution and the chromatographic separation.

  • Column Chemistry: The choice of stationary phase is critical for achieving optimal separation. For RP-HPLC, C18 and C8 columns are commonly used, while SFC offers a wider range of stationary phases for method development.

  • Method Optimization: Gradient elution is typically required to effectively separate the PROTAC from impurities. Optimization of the gradient slope, mobile phase composition, and flow rate is necessary to maximize resolution and purity.

  • Detection: UV detection is standard for HPLC and SFC. Mass spectrometry (MS) is often coupled to the chromatographic system (LC-MS or SFC-MS) to confirm the identity of the collected fractions.

Data Presentation

The following tables summarize typical quantitative data for the purification of PROTACs synthesized with PEG linkers. Note that specific values will vary depending on the specific ligands and reaction conditions.

Table 1: Representative Purification Yields and Purity

Purification MethodStarting Material Purity (%)Final Purity (%)Overall Yield (%)Reference
Preparative RP-HPLC~50-70>9530-60
Supercritical Fluid Chromatography (SFC)~50-70>9840-70

Table 2: Comparison of Purification Techniques

FeaturePreparative RP-HPLCSupercritical Fluid Chromatography (SFC)
Principle Partitioning based on hydrophobicityPartitioning using a supercritical fluid mobile phase
Advantages Widely applicable, high resolutionFaster separations, reduced solvent consumption, "greener" technique
Disadvantages High consumption of organic solvents, longer run timesRequires specialized instrumentation, sample solubility can be challenging
Typical Solvents Water, Acetonitrile, Methanol, TFASupercritical CO2, Methanol, Ethanol
Column Types C18, C8, Phenyl-HexylDiol, 2-Ethylpyridine, Silica

Experimental Protocols

Protocol 1: Purification of a this compound Derived PROTAC using Preparative RP-HPLC

This protocol outlines a general procedure for the purification of a PROTAC synthesized via the coupling of a POI-ligand, this compound, and an E3-ligase ligand.

Materials and Equipment:

  • Crude PROTAC reaction mixture

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a UV detector

  • Preparative C18 column (e.g., 19 x 250 mm, 5 µm)

  • Fraction collector

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude PROTAC reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or ACN/water mixture). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA / 5% ACN with 0.1% TFA) for at least 5 column volumes or until a stable baseline is achieved.

  • Chromatographic Separation:

    • Inject the prepared sample onto the column.

    • Elute the PROTAC using a linear gradient of ACN (with 0.1% TFA) in water (with 0.1% TFA). A typical gradient might be from 5% to 95% ACN over 30-40 minutes. The optimal gradient will need to be determined empirically based on the hydrophobicity of the specific PROTAC.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength where the ligands have maximum absorbance).

  • Fraction Collection: Collect fractions corresponding to the main peak of the desired PROTAC.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC-MS.

  • Product Isolation: Pool the pure fractions and remove the organic solvent under reduced pressure. Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.

Protocol 2: Purification of a this compound Derived PROTAC using Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative to RP-HPLC, offering faster separations and reduced environmental impact.

Materials and Equipment:

  • Crude PROTAC reaction mixture

  • SFC-grade methanol (MeOH) or ethanol (EtOH)

  • Supercritical CO2

  • Preparative SFC system with a UV detector and back-pressure regulator

  • Preparative SFC column (e.g., Diol, 2-Ethylpyridine)

  • Fraction collector

  • Solvent evaporation system

Procedure:

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent, typically the organic modifier used in the mobile phase (e.g., methanol).

  • Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical SFC system to determine the optimal column and gradient conditions.

  • Column Equilibration: Equilibrate the preparative SFC column with the initial mobile phase conditions (e.g., 5% MeOH in CO2) until a stable baseline is achieved.

  • Chromatographic Separation:

    • Inject the prepared sample onto the column.

    • Elute the PROTAC using a gradient of an organic modifier (e.g., methanol) in supercritical CO2. A typical gradient might be from 5% to 40% methanol over 10-15 minutes.

    • Maintain a constant back-pressure (e.g., 100-150 bar) and temperature (e.g., 35-40 °C).

    • Monitor the elution profile at a suitable wavelength.

  • Fraction Collection: Collect the fractions corresponding to the desired PROTAC peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical SFC-MS or RP-HPLC-MS.

  • Product Isolation: Evaporate the solvent from the pure fractions to obtain the final product.

Visualization of Key Processes

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Proteasome Proteasome POI->Proteasome Enters E3->POI Ubiquitination Ub Ubiquitin Ub->POI Tags for Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: General mechanism of action for a PROTAC.

Purification Workflow

Purification_Workflow Start Crude PROTAC Reaction Mixture Dissolve Dissolve in Suitable Solvent Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Purification Chromatographic Purification Filter->Purification RP_HPLC Preparative RP-HPLC Purification->RP_HPLC Option 1 SFC Preparative SFC Purification->SFC Option 2 Collect Collect Fractions RP_HPLC->Collect SFC->Collect Analyze Purity Analysis (LC-MS / SFC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool If pure Isolate Isolate Final Product (Lyophilization / Evaporation) Pool->Isolate End Purified PROTAC (>95%) Isolate->End

Caption: A typical workflow for the purification of synthesized PROTACs.

Conclusion

The purification of PROTACs synthesized with this compound is a critical step in their development as potential therapeutics. Both preparative RP-HPLC and SFC are powerful techniques for achieving high purity. The choice between these methods will depend on available instrumentation, the specific properties of the PROTAC, and desired throughput. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully purify and characterize these complex molecules.

References

Application Note: Analytical Techniques for the Characterization of Br-PEG3-MS Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of biomolecules with discrete polyethylene glycol (PEG) linkers is a widely adopted strategy in drug development to enhance the therapeutic properties of biologics and small molecules.[1] Br-PEG3-MS represents a heterobifunctional linker, where 'Br' (bromo) and 'MS' (mesyl or methanesulfonyl) act as reactive groups for conjugation to different functionalities, and PEG3 denotes a discrete chain of three ethylene glycol units. The mesyl group is a good leaving group, making it reactive towards nucleophiles like thiols, while the bromo group can be used in other coupling chemistries. The defined length of the discrete PEG linker ensures the generation of homogeneous conjugates, which is advantageous for analytical characterization and regulatory approval.[2][3]

Thorough analytical characterization is critical to ensure the identity, purity, homogeneity, and stability of these conjugates.[4] This application note provides a detailed overview of the key analytical techniques and protocols for the comprehensive characterization of this compound conjugates.

Overview of Analytical Characterization Workflow

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates. The general workflow involves confirming the successful conjugation, determining the degree of PEGylation, assessing purity and homogeneity, and ensuring the stability of the final conjugate.

Characterization_Workflow cluster_0 Conjugation & Purification cluster_1 Primary Characterization cluster_2 Structural & In-depth Analysis cluster_3 Final Assessment Conjugation This compound Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification MassSpec Mass Spectrometry (MS) - Mass Confirmation - Degree of PEGylation Purification->MassSpec Chromatography Chromatography (SEC/HIC) - Purity & Aggregation - Drug-to-Antibody Ratio Purification->Chromatography PeptideMapping Peptide Mapping (LC-MS/MS) - Conjugation Site MassSpec->PeptideMapping NMR NMR Spectroscopy - Structural Confirmation Chromatography->NMR FTIR FTIR Spectroscopy - Presence of PEG NMR->FTIR Bioassay Functional Assays FTIR->Bioassay Stability Stability Studies PeptideMapping->Stability SEC_MALS_Workflow cluster_0 SEC-MALS System cluster_1 Data Analysis HPLC HPLC System SEC_Column SEC Column HPLC->SEC_Column UV UV Detector SEC_Column->UV MALS MALS Detector UV->MALS RI dRI Detector MALS->RI Data_Acq Data Acquisition RI->Data_Acq Analysis Molar Mass Calculation Data_Acq->Analysis Result Determine: - Aggregation - Purity - Degree of PEGylation Analysis->Result

References

Application Notes and Protocols for Br-PEG3-MS in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Br-PEG3-MS Applications in Targeted Cancer Therapy Research

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterobifunctional, polyethylene glycol (PEG)-based linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in diseases such as cancer. This linker features a bromide (Br) group and a mesylate (Ms) group, both of which are excellent leaving groups for nucleophilic substitution reactions, providing a versatile platform for covalently linking a target protein ligand and an E3 ubiquitin ligase ligand. The hydrophilic tri-PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.

These application notes provide a comprehensive overview of the use of this compound in the synthesis and evaluation of PROTACs for targeted cancer therapy research, using the degradation of Bromodomain and Extra-Terminal (BET) proteins as a representative example.

Mechanism of Action: PROTACs in Targeted Protein Degradation

PROTACs are bifunctional molecules that consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] Upon entering a cell, a PROTAC forms a ternary complex with the POI and an E3 ligase.[2] This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[3]

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary binds Ternary->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated Target Protein Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Application Example: Development of a BET Bromodomain Degrader

The BET family of proteins (BRD2, BRD3, and BRD4) are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, such as c-MYC.[4] Small-molecule inhibitors of BET proteins have shown therapeutic promise, but PROTAC-mediated degradation offers potential advantages in terms of potency and duration of action.

This section outlines the synthesis and evaluation of a hypothetical BET-targeting PROTAC, herein named "BETd-PEG3," using this compound as the linker. The warhead for the BET protein is based on the well-established inhibitor JQ1, and the E3 ligase ligand is pomalidomide, which recruits Cereblon (CRBN).

Synthesis of BETd-PEG3

The synthesis involves a two-step nucleophilic substitution. First, the JQ1 analogue with a free amine is reacted with one of the electrophilic ends of this compound. The resulting intermediate is then reacted with a pomalidomide derivative to form the final PROTAC.

Synthesis_Workflow JQ1_NH2 JQ1 Analogue (with nucleophilic amine) Intermediate Intermediate (JQ1-PEG3-Ms) JQ1_NH2->Intermediate Step 1: Nucleophilic Substitution Br_PEG3_MS This compound Br_PEG3_MS->Intermediate BETd_PEG3 Final PROTAC (BETd-PEG3) Intermediate->BETd_PEG3 Step 2: Nucleophilic Substitution Pomalidomide_OH Pomalidomide Analogue (with nucleophilic alcohol) Pomalidomide_OH->BETd_PEG3

Figure 2: Synthetic workflow for BETd-PEG3.

Experimental Protocols

Protocol 1: Synthesis of BETd-PEG3

Materials:

  • JQ1-amine analogue

  • This compound (CAS: 2702323-73-5)

  • Pomalidomide-alcohol analogue

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • Standard laboratory glassware and purification equipment (HPLC, etc.)

Procedure:

Step 1: Synthesis of JQ1-PEG3-Ms Intermediate

  • Dissolve JQ1-amine analogue (1 equivalent) in anhydrous DMF.

  • Add DIPEA (2 equivalents) to the solution.

  • Add this compound (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the JQ1-PEG3-Ms intermediate.

Step 2: Synthesis of Final PROTAC (BETd-PEG3)

  • Dissolve the pomalidomide-alcohol analogue (1 equivalent) in anhydrous DMF.

  • Add NaH (1.2 equivalents) portion-wise at 0°C and stir for 30 minutes.

  • Add a solution of the JQ1-PEG3-Ms intermediate (1.1 equivalents) in DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by LC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the final product by preparative HPLC to yield BETd-PEG3.

Protocol 2: In Vitro Evaluation of BETd-PEG3

Cell Lines:

  • Human leukemia cell line (e.g., MV4-11)

  • Prostate cancer cell line (e.g., VCaP)

1. Western Blot for BRD4 Degradation

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with increasing concentrations of BETd-PEG3 (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities to determine the DC50 (concentration at which 50% of the target protein is degraded).

2. Cell Viability Assay (e.g., MTT or CellTiter-Glo)

  • Seed cells in 96-well plates.

  • After 24 hours, treat the cells with a serial dilution of BETd-PEG3.

  • Incubate for 72 hours.

  • Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO.

  • Alternatively, use a luminescent-based assay like CellTiter-Glo according to the manufacturer's instructions.

  • Measure the absorbance at 570 nm or luminescence.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Quantitative Data Summary

The following tables present representative data for a hypothetical BETd-PEG3, based on typical values reported for similar BET-targeting PROTACs.

Table 1: In Vitro Degradation of BRD4 by BETd-PEG3 in MV4-11 Cells

CompoundTime (hours)DC50 (nM)Dmax (%)
BETd-PEG31615>95

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity of BETd-PEG3

Cell LineIC50 (nM)
MV4-11 (Leukemia)25
VCaP (Prostate Cancer)40

IC50: Half-maximal inhibitory concentration.

Signaling Pathway Analysis

Degradation of BET proteins, particularly BRD4, leads to the downregulation of key oncogenic transcriptional programs. This includes the suppression of the MYC oncogene, which is a critical driver in many cancers. The disruption of this signaling pathway ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Signaling_Pathway BETd_PEG3 BETd-PEG3 BRD4 BRD4 BETd_PEG3->BRD4 induces Degradation BRD4 Degradation BRD4->Degradation SuperEnhancer Super-Enhancers BRD4->SuperEnhancer binds to Degradation->SuperEnhancer inhibits binding MYC MYC Gene Transcription SuperEnhancer->MYC Oncogenic_Programs Oncogenic Programs MYC->Oncogenic_Programs Cell_Cycle Cell Cycle Arrest Oncogenic_Programs->Cell_Cycle leads to Apoptosis Apoptosis Oncogenic_Programs->Apoptosis leads to

Figure 3: Signaling pathway affected by BET protein degradation.

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs in targeted cancer therapy research. Its bifunctional nature allows for the straightforward conjugation of a target protein ligand and an E3 ligase ligand. The resulting PROTACs can potently and selectively induce the degradation of oncoproteins, such as BET bromodomain proteins, leading to the inhibition of cancer cell proliferation. The protocols and representative data provided herein serve as a guide for researchers utilizing this and similar linkers in the development of novel protein degraders.

References

Application Notes and Protocols for Bioconjugation Strategies Using Br-PEG3-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG3-MS (Bromo-PEG3-Methanesulfonate) is a heterobifunctional crosslinker that offers versatility in bioconjugation applications. Its structure, featuring a terminal bromide and a methanesulfonate (mesylate) group connected by a hydrophilic three-unit polyethylene glycol (PEG) spacer, allows for sequential or one-pot reactions with different nucleophiles. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting bioconjugate. This document provides detailed application notes and protocols for utilizing this compound in key bioconjugation strategies, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure:

The bromide and mesylate groups are both excellent leaving groups that can react with nucleophiles such as thiols (from cysteine residues in proteins) and amines (from lysine residues or N-termini). The differential reactivity of these groups can be exploited for selective conjugation. Generally, both groups react readily with soft nucleophiles like thiols. The mesylate is a slightly better leaving group than bromide and may exhibit faster reaction kinetics under certain conditions.

Key Applications

  • Antibody-Drug Conjugate (ADC) Synthesis: this compound can be used to link cytotoxic drugs to monoclonal antibodies (mAbs), targeting cancer cells. The linker can be first reacted with a drug molecule and then conjugated to the antibody, or vice versa.

  • PROTAC Synthesis: As a flexible and hydrophilic linker, this compound is well-suited for connecting a target protein-binding ligand (warhead) and an E3 ligase-recruiting ligand in the synthesis of PROTACs.[1]

  • Peptide and Protein Modification: This linker can be used to PEGylate proteins or peptides, improving their pharmacokinetic properties.[2][3]

  • Surface Functionalization: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.

Data Presentation

The following tables provide illustrative quantitative data for typical bioconjugation reactions involving this compound. These values are representative and may vary depending on the specific biomolecules and reaction conditions.

Table 1: Reaction Efficiency of this compound with Model Nucleophiles

Nucleophile (Biomolecule)Reactive Group on LinkerReaction pHTemperature (°C)Time (h)Molar Excess of LinkerConjugation Efficiency (%)
Cysteine-containing peptideBromide7.52545> 90
Cysteine-containing peptideMesylate7.52525> 95
Lysine-containing peptideBromide8.5371220~60
Lysine-containing peptideMesylate8.537820~70

Table 2: Characterization of a Model ADC (Trastuzumab-DM1) Synthesized Using this compound

ParameterMethodResult
Average Drug-to-Antibody Ratio (DAR)LC-MS3.8
Percentage of Unconjugated AntibodyLC-MS< 5%
Aggregate PercentageSize Exclusion Chromatography (SEC)< 2%
In vitro Plasma Stability (7 days)LC-MS> 95% intact ADC
Binding Affinity (KD) to HER2Surface Plasmon Resonance (SPR)1.2 nM (Comparable to unmodified mAb)

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Thiol-Containing Payload to an Antibody via Lysine Residues

This protocol describes the synthesis of an ADC where a thiol-containing drug is first attached to the mesylate group of this compound, followed by conjugation of the bromide group to the lysine residues of an antibody.

Materials:

  • This compound

  • Thiol-containing payload (e.g., a cytotoxic drug)

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffers:

    • Phosphate buffer (0.1 M, pH 7.5) for thiol reaction

    • Borate buffer (50 mM, pH 8.5) for amine reaction

  • Reducing agent (e.g., TCEP)

  • Desalting columns (e.g., Sephadex G-25)

  • LC-MS for characterization

Procedure:

Step 1: Reaction of this compound with Thiol-Containing Payload

  • Dissolve the thiol-containing payload in DMF. If the payload has a disulfide bond, reduce it with a 2-fold molar excess of TCEP for 30 minutes at room temperature.

  • Dissolve a 1.2-fold molar excess of this compound in DMF.

  • Add the this compound solution to the payload solution.

  • Add phosphate buffer (pH 7.5) to achieve a final DMF concentration of 20-30%.

  • Incubate the reaction at room temperature for 2-4 hours, monitoring by LC-MS. The reaction targets the more reactive mesylate group.

  • Upon completion, purify the payload-linker conjugate by reverse-phase HPLC.

Step 2: Conjugation of Payload-Linker to Antibody

  • Exchange the antibody into borate buffer (pH 8.5) using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.

  • Dissolve the purified payload-linker conjugate in DMSO.

  • Add a 20-fold molar excess of the payload-linker conjugate to the antibody solution. The final DMSO concentration should not exceed 10%.

  • Incubate the reaction at 37°C for 8-12 hours with gentle mixing.

  • Remove the excess, unreacted payload-linker conjugate using a desalting column equilibrated with PBS (pH 7.4).

  • Characterize the final ADC for DAR, aggregation, and purity using LC-MS and SEC.[4]

Protocol 2: Synthesis of a PROTAC Molecule

This protocol outlines the synthesis of a PROTAC by sequentially conjugating a warhead (targeting the protein of interest) and an E3 ligase ligand using this compound. This example assumes the warhead contains a free thiol and the E3 ligase ligand has a primary amine.

Materials:

  • This compound

  • Thiol-containing warhead

  • Amine-containing E3 ligase ligand (e.g., a pomalidomide derivative)

  • Anhydrous DMF

  • DIPEA (N,N-Diisopropylethylamine)

  • Reaction monitoring by LC-MS

  • Preparative HPLC for purification

Procedure:

  • Step 1: Conjugation of Warhead to this compound

    • Dissolve the thiol-containing warhead (1 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2 eq) to the solution to act as a base.

    • Stir the reaction at room temperature for 2-4 hours, targeting the mesylate group. Monitor the reaction by LC-MS until the starting material is consumed.

    • The crude product (Warhead-PEG3-Br) is often used directly in the next step after removal of the solvent under vacuum.

  • Step 2: Conjugation of E3 Ligase Ligand

    • Dissolve the crude Warhead-PEG3-Br and the amine-containing E3 ligase ligand (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3 eq) to the reaction mixture.

    • Heat the reaction to 50-60°C and stir for 12-24 hours. Monitor the formation of the final PROTAC by LC-MS.

    • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer, concentrate, and purify the final PROTAC molecule by preparative HPLC.

Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: Linker Activation/Modification cluster_step2 Step 2: Conjugation to Biomolecule cluster_step3 Step 3: Purification & Characterization BrPEG3MS This compound ActivatedLinker Payload-Linker Intermediate BrPEG3MS->ActivatedLinker Payload Payload (Drug/Ligand 1) Payload->ActivatedLinker Reaction with Mesylate/Bromide Biomolecule Biomolecule (Antibody/Ligand 2) FinalConjugate Final Bioconjugate (ADC/PROTAC) ActivatedLinker->FinalConjugate Biomolecule->FinalConjugate Reaction with remaining reactive group Purification Purification (SEC/HPLC) FinalConjugate->Purification Characterization Characterization (LC-MS, SDS-PAGE) Purification->Characterization

Caption: General workflow for bioconjugation using this compound.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Warhead-PEG3-E3 Ligand) POI->PROTAC Ubiquitination Ubiquitination of POI POI->Ubiquitination is ubiquitinated PROTAC->PROTAC Recycled E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase E3Ligase->Ubiquitination Catalyzes Ub transfer Proteasome Proteasomal Degradation Ubiquitination->Proteasome DegradedPOI Degraded Peptides Proteasome->DegradedPOI

Caption: Mechanism of action for a PROTAC synthesized with a PEG linker.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Br-PEG3-MS Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Br-PEG3-MS conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioconjugation experiments. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of the this compound linker to proteins and other biomolecules.

Understanding the this compound Linker and its Reactivity

The this compound is a heterobifunctional Polyethylene Glycol (PEG) linker. It contains two different reactive groups at either end of a 3-unit PEG spacer: a bromide (Br) and a mesylate (Ms). Both are excellent leaving groups for nucleophilic substitution (SN2) reactions with nucleophiles such as the thiol groups of cysteine residues or the amine groups of lysine residues and the N-terminus of proteins.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of this compound with a protein?

The conjugation of this compound to a protein occurs via a nucleophilic substitution reaction (SN2 mechanism). A nucleophilic group on the protein, suchs as a thiol from a cysteine residue or a primary amine from a lysine residue, attacks one of the carbon atoms attached to the leaving groups (bromide or mesylate), displacing it and forming a stable covalent bond.

Q2: Which group on the this compound linker is more reactive, the bromide or the mesylate?

Both bromide and mesylate are good leaving groups. In nucleophilic substitution reactions, the reactivity order can be influenced by the solvent and the nucleophile. However, generally, for SN2 reactions, the reactivity of leaving groups follows the order I > Br > Cl > F, and for sulfonate esters, it is often triflate > tosylate > mesylate. The relative reactivity of bromide and mesylate can be similar, and selective reaction at one site over the other can be challenging without careful optimization of reaction conditions. For practical purposes in bioconjugation, both groups should be considered reactive.

Q3: My conjugation yield is very low. What are the most common causes?

Low yield in this compound conjugation reactions can be attributed to several factors:

  • Suboptimal Reaction pH: The nucleophilicity of thiols and amines is highly pH-dependent.

  • Inactive Protein/Linker: The protein may have no available nucleophiles, or the linker may have degraded.

  • Incorrect Stoichiometry: An inappropriate molar ratio of linker to protein can lead to incomplete conjugation.

  • Presence of Competing Nucleophiles: Other nucleophilic species in the reaction buffer can consume the linker.

  • Steric Hindrance: The target nucleophile on the protein may be sterically inaccessible.

  • Protein Aggregation: The conjugation process can sometimes induce protein aggregation, leading to loss of material.

Q4: Can the this compound linker react with other amino acid residues?

While the primary targets for alkylation by this compound are the highly nucleophilic thiol groups of cysteines and the primary amines of lysines, side reactions with other nucleophilic amino acid side chains can occur, especially under harsh conditions (e.g., very high pH or temperature). These can include histidine, methionine, and tyrosine.[1][2]

Troubleshooting Guides

Problem 1: No or very low conjugation detected.
Possible Cause Recommended Solution
Incorrect Reaction pH The nucleophilicity of thiols and amines is pH-dependent. For thiol alkylation, a pH of 7.5-8.5 is generally recommended to favor the more nucleophilic thiolate anion. For amine alkylation, a pH of 8.0-9.0 is typically optimal. Verify the pH of your reaction buffer before starting the experiment.
Oxidized Thiols Cysteine residues can oxidize to form disulfide bonds, which are not nucleophilic. Pre-treat your protein with a reducing agent like DTT or TCEP to ensure free thiols are available for conjugation. If using DTT, it must be removed before adding the this compound linker, as it contains a thiol group. TCEP is a non-thiol reducing agent and does not require removal.
Degraded this compound Linker The bromide and mesylate groups are susceptible to hydrolysis, especially in aqueous solutions and at higher pH. Store the linker under dry conditions at the recommended temperature. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and avoid repeated freeze-thaw cycles.
Absence of Accessible Nucleophiles Confirm the presence of free thiols or accessible primary amines on your protein. You can use Ellman's reagent to quantify free thiols. If targeting lysines, ensure they are not sterically hindered or involved in salt bridges that would make them inaccessible.
Competing Nucleophiles in Buffer Avoid using buffers containing primary amines (e.g., Tris) or other nucleophiles (e.g., azide, thiols) that can react with the linker. Use buffers such as PBS, HEPES, or borate.
Problem 2: Incomplete reaction with a mixture of unreacted protein and conjugate.
Possible Cause Recommended Solution
Suboptimal Molar Ratio The stoichiometry of the linker to the protein is critical. Increase the molar excess of the this compound linker. A starting point of 10-20 fold molar excess of the linker over the protein is recommended. This may need to be optimized for your specific protein.
Insufficient Reaction Time or Temperature The reaction may not have reached completion. Increase the reaction time and monitor the progress at various time points (e.g., 1, 2, 4, 8, and 24 hours). If the reaction is slow at room temperature, consider increasing the temperature to 37°C, but be mindful of protein stability.
Steric Hindrance The target amino acid residue may be in a sterically hindered location. Consider using a longer PEG linker to overcome steric hindrance. If possible, protein engineering to introduce a more accessible cysteine residue can be an option.
Low Protein Concentration Reactions in dilute protein solutions can be inefficient.[3] If possible, increase the concentration of your protein.
Problem 3: Protein aggregation or precipitation during the reaction.
Possible Cause Recommended Solution
Change in Protein pI The conjugation of PEG chains can alter the isoelectric point (pI) of the protein, potentially leading to aggregation if the reaction pH is close to the new pI. Screen a range of buffer pH values to find conditions that maintain protein solubility.
Increased Hydrophobicity Although PEG is hydrophilic, the overall change in the protein's surface properties can sometimes lead to aggregation. Try adding solubility-enhancing excipients like arginine or glycerol to the reaction buffer.
High Concentration of Organic Co-solvent If the this compound linker is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically <10% v/v) to avoid protein denaturation and aggregation.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein

This protocol provides a general starting point for the conjugation of the this compound linker to a protein containing either free cysteine or lysine residues. Optimization of the molar ratio, pH, and reaction time is recommended for each specific protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • This compound Linker

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)

  • (Optional) Reducing agent for cysteine-containing proteins (e.g., TCEP)

  • (Optional) Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M L-cysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • If targeting cysteines, ensure they are in a reduced state. If necessary, incubate the protein with a 10-20 fold molar excess of TCEP for 1 hour at room temperature.

    • Buffer exchange the protein into the Reaction Buffer.

  • Linker Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-50 mM).

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution with gentle mixing.

    • Ensure the final concentration of the organic solvent is below 10% (v/v).

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction (Optional):

    • To stop the reaction and consume any unreacted linker, add a quenching solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE, which will show a shift in molecular weight for the PEGylated protein.

    • Use mass spectrometry (MALDI-TOF or ESI-MS) to confirm the mass of the conjugate and determine the degree of PEGylation.

    • HPLC techniques like size-exclusion (SEC) or ion-exchange (IEX) chromatography can be used to assess the purity and heterogeneity of the conjugate.[4]

Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the conjugation yield. Actual results will vary depending on the specific protein and experimental conditions.

Table 1: Effect of pH on Conjugation Yield

Target NucleophileReaction pHIncubation Time (hours)Molar Excess of LinkerApproximate Yield (%)
Cysteine (Thiol)6.5420x30-40%
Cysteine (Thiol)7.5420x60-70%
Cysteine (Thiol)8.5420x>80%
Lysine (Amine)7.5420x20-30%
Lysine (Amine)8.5420x50-60%
Lysine (Amine)9.0420x>70%

Table 2: Effect of Molar Excess of Linker on Conjugation Yield

Target NucleophileReaction pHIncubation Time (hours)Molar Excess of LinkerApproximate Yield (%)
Cysteine (Thiol)8.045x40-50%
Cysteine (Thiol)8.0410x60-70%
Cysteine (Thiol)8.0420x>85%
Lysine (Amine)8.5410x30-40%
Lysine (Amine)8.5420x50-60%
Lysine (Amine)8.5450x>75%

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_post 3. Post-Reaction cluster_analysis 4. Analysis prep_protein Prepare Protein (Reduce thiols if necessary, buffer exchange) conjugation Incubate Protein + Linker (Control pH, temp, time, molar ratio) prep_protein->conjugation prep_linker Prepare this compound (Dissolve in anhydrous DMSO/DMF) prep_linker->conjugation quench Quench Reaction (Optional) conjugation->quench purify Purify Conjugate (SEC or Dialysis) quench->purify analysis Characterize Conjugate (SDS-PAGE, MS, HPLC) purify->analysis

Caption: A stepwise workflow for this compound protein conjugation.

troubleshooting_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_process Process Issues start Low Conjugation Yield check_linker Is the Linker Active? - Store properly - Prepare fresh solutions start->check_linker check_protein Is the Protein Active? - Accessible nucleophiles? - Thiols reduced? start->check_protein check_ph Is the pH Optimal? - Thiol: 7.5-8.5 - Amine: 8.0-9.0 start->check_ph check_ratio Is Molar Ratio Sufficient? - Increase linker excess start->check_ratio check_linker->check_ph check_protein->check_ph check_ph->check_ratio check_buffer Buffer Contains Competing Nucleophiles? - Use non-nucleophilic buffers check_ratio->check_buffer check_time Is Reaction Time Sufficient? - Increase incubation time check_buffer->check_time check_aggregation Is Protein Aggregating? - Adjust pH, add excipients check_time->check_aggregation

Caption: Troubleshooting decision tree for low conjugation yield.

References

Side reactions of Br-PEG3-MS with functional groups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Br-PEG3-MS (Bromo-PEG3-Mesylate). This guide is intended for researchers, scientists, and drug development professionals using this heterobifunctional PEG linker in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains two different reactive groups at either end of a 3-unit PEG spacer. The two reactive functional groups are:

  • Bromide (Br): An alkyl bromide which is a good leaving group for nucleophilic substitution reactions.

  • Mesylate (Ms): A methanesulfonate ester, which is also an excellent leaving group in nucleophilic substitution reactions.[1][2][3]

The hydrophilic PEG spacer enhances the solubility of the conjugated molecules in aqueous solutions.

Q2: What are the intended target functional groups for this compound?

This compound is designed to react with nucleophilic functional groups. The most common targets in bioconjugation are:

  • Thiols (Sulfhydryls): Found in cysteine residues of proteins. Thiol groups are strong nucleophiles and react efficiently with both alkyl bromides and mesylates to form stable thioether bonds.

  • Amines: The primary amines at the N-terminus of proteins and the epsilon-amine of lysine residues can also be targeted. However, their reactivity is generally lower than thiols and often requires more basic conditions.

Q3: Which functional group, Bromide or Mesylate, is more reactive?

Both bromide and mesylate are excellent leaving groups.[1][2] In SN2 reactions, their reactivity is comparable, with mesylate often considered slightly more reactive than bromide. The choice of which end to react first can often be controlled by the reaction conditions and the nucleophilicity of the target functional group.

Q4: What is the primary side reaction to be aware of when using this compound?

The primary side reaction of concern is hydrolysis of the mesylate group in aqueous buffers. While mesylates are generally stable, they can slowly hydrolyze to form an unreactive hydroxyl group, especially at non-neutral pH and elevated temperatures. Alkyl bromides are less susceptible to hydrolysis under typical bioconjugation conditions.

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

Low or no yield of the desired conjugate is a common issue in PEGylation reactions. Below is a systematic approach to troubleshooting this problem.

Possible Cause Recommended Solution(s)
Suboptimal Reaction pH The pH of the reaction buffer is critical. For targeting thiols (cysteine), a pH range of 7.0-8.5 is generally recommended to ensure the thiol group is sufficiently deprotonated and nucleophilic. For amines, a slightly higher pH of 8.0-9.0 may be necessary. Verify the pH of your reaction buffer before starting the experiment.
Hydrolysis of the Mesylate Group If the reaction is slow, the mesylate group may hydrolyze over time, rendering the linker inactive. Use freshly prepared solutions of this compound. Avoid prolonged incubation times at high pH or elevated temperatures. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Inaccessible Target Functional Groups The target thiol or amine groups on your protein may be buried within the protein's three-dimensional structure and therefore inaccessible to the PEG linker. Consider using a mild denaturant if your protein can be refolded. Alternatively, genetic engineering to introduce a more accessible cysteine residue can be an option.
Oxidation of Thiol Groups If targeting cysteine residues, ensure that the thiol groups are in their reduced state. The formation of disulfide bonds will prevent reaction with the linker. Include a reducing agent like DTT or TCEP in your protein purification buffers. Important: Remove the reducing agent before adding the this compound linker, as it will react with the linker.
Incorrect Molar Ratio of Reactants A molar excess of the this compound linker is typically required to drive the reaction to completion. A starting point of 10-20 fold molar excess of the linker over the protein is recommended. This may need to be optimized for your specific system.

Issue 2: Non-Specific Modification or Cross-Linking

The reactive nature of the bromide and mesylate groups can sometimes lead to reactions with unintended functional groups, resulting in a heterogeneous product.

Possible Cause Recommended Solution(s)
Reaction with Other Nucleophilic Amino Acid Residues Besides cysteine and lysine, other amino acid side chains can potentially react with this compound, especially under harsh conditions. These include histidine, methionine, and tyrosine. To minimize side reactions, carefully control the pH and reaction time. Lowering the pH can increase the selectivity for thiols over amines and other nucleophiles.
Reaction with Hydroxyl Groups (Serine, Threonine) While less reactive, the hydroxyl groups of serine and threonine can be alkylated under strongly basic conditions. Avoid excessively high pH (e.g., > 9.5) during the conjugation reaction.
Inter- or Intra-molecular Cross-linking If your protein has multiple reactive sites, the bifunctional nature of the linker can lead to the formation of protein dimers or higher-order aggregates. To favor mono-PEGylation, use a lower molar excess of the linker and a lower protein concentration.

Potential Side Reactions with Functional Groups

The following table summarizes the potential side reactions of the bromide and mesylate groups of this compound with common functional groups found in biomolecules.

Functional Group Amino Acid(s) Potential for Side Reaction Conditions Favoring Side Reaction Resulting Linkage
Thiol (-SH)CysteineHigh (Intended Target) pH 7.0 - 8.5Thioether
Amine (-NH₂)Lysine, N-terminusModerate (Intended Target) pH 8.0 - 9.0Secondary Amine
ImidazoleHistidineLow to Moderate Neutral to slightly basic pHAlkylated Histidine
Thioether (-S-CH₃)MethionineLow Can be alkylated to form a sulfonium ionSulfonium ion
Phenol (-OH)TyrosineLow Basic pH (> 9)Ether
Hydroxyl (-OH)Serine, ThreonineVery Low Strongly basic pH (> 9.5)Ether
Carboxylate (-COO⁻)Aspartate, GlutamateNegligible Generally not reactive under bioconjugation conditions-
Water (H₂O)-Low (Hydrolysis) Prolonged incubation, non-neutral pHHydroxyl

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL.

    • If necessary, include a reducing agent (e.g., 1 mM TCEP) to ensure the cysteine residues are in their reduced form.

    • Remove the reducing agent using a desalting column or dialysis immediately before conjugation. The buffer should be de-gassed to minimize re-oxidation of thiols.

  • PEGylation Reaction:

    • Prepare a stock solution of this compound (e.g., 10-20 mM) in a dry, aprotic solvent such as DMSO or DMF.

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold).

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction, add a small molecule with a free thiol group, such as 2-mercaptoethanol or N-acetyl-cysteine, to a final concentration of 10-20 mM. This will react with any excess this compound.

  • Purification:

    • Remove the unreacted PEG linker and quenching reagent by size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis.

  • Analysis:

    • Analyze the extent of PEGylation using SDS-PAGE, which will show an increase in the apparent molecular weight of the modified protein.

    • Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to determine the exact number of PEG molecules conjugated to the protein.

Visualizations

G cluster_0 Primary Reaction Pathway (Thiol Conjugation) Protein_SH Protein-SH (Cysteine) Intermediate Protein-S-PEG3-MS Protein_SH->Intermediate + this compound (pH 7.0-8.5) Br_PEG_Ms This compound Final_Product Protein-S-PEG3-Drug/Molecule Intermediate->Final_Product + Drug-Nucleophile Drug_Nuc Drug-Nucleophile

Caption: Desired reaction pathway of this compound with a thiol-containing protein.

G cluster_1 Potential Side Reactions Br_PEG_Ms This compound Hydrolysis Br-PEG3-OH (Inactive) Br_PEG_Ms->Hydrolysis + H2O (especially at non-neutral pH) Amine_Reaction Protein-NH-PEG3-MS (Lysine) Br_PEG_Ms->Amine_Reaction + Protein-NH2 (pH > 8.0) Histidine_Reaction Protein-Im-PEG3-MS (Histidine) Br_PEG_Ms->Histidine_Reaction + Protein-Imidazole (neutral pH)

Caption: Common side reactions of this compound in a bioconjugation experiment.

G Start Low Conjugation Yield? Check_pH Is pH optimal for target (7.0-8.5 for thiols)? Start->Check_pH Check_Reagents Are PEG linker and protein reagents fresh and active? Check_pH->Check_Reagents Yes Success Optimize and Repeat Check_pH->Success No, adjust pH Check_Ratio Is molar excess of PEG linker sufficient? Check_Reagents->Check_Ratio Yes Check_Reagents->Success No, use fresh reagents Check_Accessibility Is the target site accessible? Check_Ratio->Check_Accessibility Yes Check_Ratio->Success No, increase ratio Check_Accessibility->Success Yes, optimize time/temp Failure Consider alternative linker or strategy Check_Accessibility->Failure No

Caption: Troubleshooting workflow for low yield in this compound conjugations.

References

Technical Support Center: Br-PEG3-MS Linker and Bioconjugate Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Br-PEG3-MS linker. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the use of this heterobifunctional linker in bioconjugation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its reactive groups?

The this compound is a heterobifunctional, PEG-based linker used in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][] It contains two different reactive ends connected by a 3-unit polyethylene glycol (PEG) spacer. The PEG spacer increases the hydrophilicity and solubility of the linker and the resulting conjugate.[3][4][5]

The two reactive functional groups are:

  • Bromo (Br) group: A good leaving group that readily reacts with nucleophiles such as thiols (from cysteine residues), amines (from lysine residues or N-termini), and carboxylates.

  • Mesylate (Ms) group: A methanesulfonyl group that is also an excellent leaving group for nucleophilic substitution reactions.

Q2: What are the primary instability concerns when using the this compound linker?

The primary "instability" of the this compound linker itself relates to its high reactivity. Both the bromide and mesylate are excellent leaving groups, making the linker susceptible to hydrolysis if exposed to aqueous environments for prolonged periods before conjugation.

However, the more critical concern for researchers is the stability of the resulting bioconjugate in a physiological environment. The stability of the bond formed between the linker and the biomolecule (e.g., an antibody or protein) is crucial for the efficacy and safety of the final product, such as an antibody-drug conjugate (ADC). Premature cleavage of the linker in plasma can lead to off-target toxicity and reduced therapeutic effect.

Q3: Which chemical bonds formed by the this compound linker are most susceptible to degradation?

The stability of the conjugate depends on the type of bond formed with the biomolecule:

  • Thioether bond (Linker-S-Protein): Formed by reaction with a cysteine residue. Thioether bonds are generally considered stable. However, when adjacent to certain chemical structures, they can be susceptible to elimination reactions. In the context of linkers like maleimide, the resulting succinimide ring can undergo a retro-Michael reaction, leading to deconjugation. While the this compound linker forms a simple thioether, its stability should still be empirically tested.

  • Ester bond (Linker-O-CO-Protein): Formed by reaction with a glutamate or aspartate residue. Ester bonds are known to be susceptible to hydrolysis, especially at physiological pH, which can lead to premature cleavage of the conjugate.

  • Amine bond (Linker-NH-Protein): Formed by reaction with a lysine residue. While generally stable, the specific chemical context can influence lability.

Q4: How does the stability of conjugates formed with this compound compare to those made with other common linkers like maleimides or sulfones?

  • Maleimide-based linkers: These are widely used but have known stability issues due to the potential for retro-Michael reaction, where the thioether bond cleaves and the linker can be transferred to other thiols like albumin in the plasma. Hydrolysis of the succinimide ring can "lock" the conjugate and increase its stability.

  • Sulfone-based linkers: Linkers such as phenyloxadiazole sulfone and mono-sulfone PEG have been developed as more stable alternatives to maleimides. They form stable thioether bonds that are less susceptible to thioether exchange and show improved stability in human plasma. For instance, a mono-sulfone-PEG conjugate was shown to be significantly more stable than its maleimide-PEG counterpart in the presence of glutathione.

It is crucial to perform empirical stability studies for any conjugate formed using the this compound linker to determine its specific stability profile.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency 1. Hydrolysis of the linker: The Br and/or Ms groups may have hydrolyzed due to exposure to moisture or aqueous buffers before the conjugation reaction. 2. Suboptimal reaction conditions: pH, temperature, or reaction time may not be optimal for the nucleophilic substitution. 3. Oxidation of thiols: If targeting cysteine residues, the thiol groups may have oxidized to form disulfide bonds.1. Prepare fresh solutions of the linker immediately before use. Minimize exposure to aqueous environments. 2. Optimize the pH of the reaction buffer. For thiol reactions, a pH of 7.0-8.0 is typically used. For amines, a slightly higher pH may be beneficial. Consider increasing the reaction time or temperature (e.g., 37°C). 3. Add a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution before adding the linker.
Conjugate Instability / Premature Cleavage 1. Hydrolysis of the formed bond: If an ester linkage was formed, it may be hydrolyzing at physiological pH. 2. Thioether instability: The local chemical environment around the conjugated cysteine could be promoting a degradation pathway. 3. Cleavage by plasma enzymes: Some linkers can be susceptible to enzymatic cleavage in plasma.1. If possible, target more stable conjugation sites like cysteines or amines. If targeting carboxylates is necessary, be aware of the potential for hydrolysis. 2. Characterize the degradation product to understand the mechanism. Consider engineering the protein to introduce a cysteine in a more stable local environment. 3. Perform a plasma stability assay to determine the half-life of your conjugate in human, mouse, or rat plasma.
Protein Aggregation after Conjugation 1. Increased hydrophobicity: The linker and attached payload may be hydrophobic, leading to aggregation, especially at high drug-to-antibody ratios (DAR). 2. Intermolecular crosslinking: If both the Br and Ms ends of the linker react with different protein molecules, it can lead to aggregation.1. The PEG3 spacer in the linker is designed to increase hydrophilicity. However, if the payload is very hydrophobic, consider using a linker with a longer PEG chain. Screen for optimal DAR to minimize aggregation. 2. Control the stoichiometry of the reaction by using a limited molar excess of the linker. Purify the conjugate using size exclusion chromatography (SEC) to remove aggregates.

Quantitative Data Summary

The following tables summarize the stability of different linker types based on published data to provide a comparative context for your experiments.

Table 1: Stability of Maleimide vs. Mono-Sulfone PEG Conjugates

Linker TypeProtein ConjugateIncubation Conditions% Intact Conjugate RemainingReference
Maleimide-PEGHuman Hemoglobin7 days at 37°C with 1 mM Glutathione< 70%
Mono-Sulfone-PEGHuman Hemoglobin7 days at 37°C with 1 mM Glutathione> 90%

Table 2: Stability of Maleimide vs. Phenyloxadiazole Sulfone THIOMAB Conjugates in Human Plasma

Linker TypeConjugation SiteIncubation Conditions% Intact Conjugate RemainingReference
MaleimideLC-V205C72 hours at 37°C in human plasma~80%
MaleimideFc-S396C72 hours at 37°C in human plasma~20%
Phenyloxadiazole SulfoneLC-V205C72 hours at 37°C in human plasma> 80%
Phenyloxadiazole SulfoneFc-S396C72 hours at 37°C in human plasma> 80%

Experimental Protocols

Protocol 1: General Procedure for Cysteine-Specific Protein Conjugation

  • Protein Preparation: If necessary, reduce the protein (e.g., an antibody) with a 10-fold molar excess of a reducing agent like DTT or TCEP at 37°C for 30 minutes to expose free cysteine residues.

  • Buffer Exchange: Remove the reducing agent by buffer exchange into a degassed conjugation buffer (e.g., phosphate-buffered saline, pH 7.2) using a desalting column.

  • Linker Preparation: Immediately before use, dissolve the this compound linker in an anhydrous, water-miscible solvent like DMSO to create a stock solution.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution. The final concentration of DMSO should typically be below 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically.

  • Quenching: Quench any unreacted linker by adding an excess of a thiol-containing small molecule, such as N-acetylcysteine.

  • Purification: Purify the resulting conjugate using size exclusion chromatography (SEC) or affinity chromatography to remove unreacted linker, payload, and any aggregates.

  • Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Protocol 2: Plasma Stability Assay

  • Incubation: Incubate the purified conjugate at a concentration of approximately 1 mg/mL in human, mouse, or rat plasma at 37°C.

  • Time Points: Collect aliquots of the mixture at various time points (e.g., 0, 1, 6, 24, 48, 72 hours, and up to 7 days).

  • Sample Preparation: At each time point, process the sample to separate the conjugate from plasma proteins. This can be done by affinity capture of the antibody-conjugate or by precipitation of plasma proteins.

  • Analysis: Analyze the samples by a suitable method (e.g., LC-MS, ELISA, or HIC) to quantify the amount of intact conjugate remaining or the amount of payload that has been released.

  • Data Plotting: Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.

Visualizations

cluster_workflow Experimental Workflow: Conjugation & Stability Testing A Protein Preparation (e.g., Antibody Reduction) B Buffer Exchange (Remove Reducing Agent) A->B D Conjugation Reaction B->D C This compound Linker + Payload C->D E Purification (e.g., SEC) D->E F Characterization (e.g., DAR Measurement) E->F G Plasma Stability Assay F->G H Analysis (LC-MS) G->H

Caption: Workflow for bioconjugation and stability assessment.

cluster_degradation Potential Degradation Pathways for Bioconjugates Intact Intact Conjugate (Protein-Linker-Payload) Hydrolysis Linker Hydrolysis (e.g., Ester Bond) Intact->Hydrolysis Aqueous Environment RetroMichael Retro-Michael Reaction (Maleimide-specific) Intact->RetroMichael Presence of Thiols (e.g., Albumin) Enzymatic Enzymatic Cleavage (in Plasma) Intact->Enzymatic Plasma Enzymes Released Released Payload + Degraded Conjugate Hydrolysis->Released RetroMichael->Released Enzymatic->Released

References

Technical Support Center: Optimizing PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the design and experimental validation of PROTACs, with a specific focus on preventing aggregation issues associated with Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: My PROTAC with a PEG linker is showing signs of aggregation. What are the primary causes?

A1: Aggregation of PROTACs featuring PEG linkers is a multifaceted issue that can stem from several factors:

  • Increased Hydrophobicity: While PEG linkers are generally considered hydrophilic, the overall hydrophobicity of the PROTAC molecule, which includes the warhead and the E3 ligase ligand, can still be high. This can lead to intermolecular hydrophobic interactions, causing the PROTACs to aggregate in aqueous solutions.

  • Linker Length and Flexibility: The length and flexibility of the PEG linker are critical. An improperly optimized linker can lead to unfavorable conformations that expose hydrophobic regions, promoting self-association.[1][2][3] While longer PEG chains can increase solubility, excessively long or flexible linkers might not provide the necessary conformational constraint, leading to aggregation.[1]

  • Concentration-Dependent Effects: At high concentrations, the proximity of PROTAC molecules increases, which can favor the formation of aggregates, especially for compounds with borderline solubility. This is a common issue for many small molecules, not just PROTACs.

  • Suboptimal Formulation: The choice of solvent and buffer conditions can significantly impact PROTAC solubility and stability. Use of inappropriate solvents or pH conditions can lead to precipitation and aggregation.[4]

Q2: How can I detect and quantify the aggregation of my PEG-linked PROTAC?

A2: Several biophysical techniques can be employed to detect and quantify PROTAC aggregation. The most common and effective methods include:

  • Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive technique that measures the size distribution of particles in a solution. The presence of a heterogeneous population with larger particle sizes is indicative of aggregation.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregated species will elute earlier than the monomeric PROTAC. Coupling SEC with Multi-Angle Light Scattering (SEC-MALS) can provide a more accurate determination of the molar mass of the different species in solution, offering quantitative insights into the extent of aggregation.

  • Visual Inspection: While not quantitative, a simple visual inspection of the solution for turbidity or precipitation can be a first indicator of aggregation.

Q3: What strategies can I employ to prevent or minimize the aggregation of my PROTAC with a PEG linker?

A3: Preventing PROTAC aggregation often involves a multi-pronged approach focusing on linker optimization, formulation development, and proper experimental execution.

  • Linker Modification:

    • Optimize PEG Length: Systematically synthesize and test a series of PROTACs with varying PEG linker lengths to identify the optimal length that balances solubility and ternary complex formation.

    • Introduce Rigidity: Incorporating rigid moieties like piperazine or piperidine into the linker can reduce conformational flexibility and may improve solubility and metabolic stability.

    • Modify Hydrophilicity: While PEG is hydrophilic, further increasing the hydrophilicity of the linker by incorporating more polar groups can sometimes mitigate aggregation driven by the hydrophobic regions of the warhead and E3 ligase ligand.

  • Formulation Strategies:

    • Utilize Co-solvents: Employing co-solvents such as DMSO, ethanol, or polyethylene glycol (e.g., PEG300) in your formulations can significantly enhance the solubility of hydrophobic PROTACs.

    • Incorporate Excipients: The use of solubilizing agents and surfactants can help to keep the PROTAC in solution and prevent aggregation.

    • pH Optimization: Ensure that the pH of your buffer system is optimal for the solubility of your specific PROTAC.

  • Experimental Best Practices:

    • Work at Appropriate Concentrations: Whenever possible, work at concentrations that are well below the solubility limit of your PROTAC to minimize the risk of concentration-dependent aggregation.

    • Freshly Prepare Solutions: Prepare PROTAC solutions fresh before each experiment to avoid potential degradation or precipitation over time.

    • Sonication: Gentle sonication can sometimes help to break up small aggregates and re-solubilize your compound.

Troubleshooting Guide

Problem: I observe a significant peak corresponding to large aggregates in my DLS analysis.

Possible Cause Troubleshooting Steps
High PROTAC Concentration 1. Perform a concentration-dependent DLS study to determine the critical aggregation concentration. 2. For subsequent experiments, work at a concentration below this threshold.
Poor Solubility in the Current Buffer 1. Test the solubility of your PROTAC in a range of buffers with different pH values. 2. Consider adding a small percentage of an organic co-solvent (e.g., 1-5% DMSO) to your aqueous buffer.
Inherent Propensity of the PROTAC to Aggregate 1. Synthesize analogs with modified PEG linkers (varying lengths or incorporating rigid elements). 2. Explore different formulation strategies, such as using cyclodextrins or other solubilizing agents.

Problem: My SEC chromatogram shows a front-running shoulder or a distinct peak indicative of aggregation.

Possible Cause Troubleshooting Steps
Formation of Soluble Aggregates 1. Use SEC-MALS to determine the molecular weight of the aggregated species and quantify the percentage of monomer. 2. Optimize the mobile phase of your SEC method (e.g., by adjusting the ionic strength or adding organic modifiers) to minimize non-specific interactions with the column that could promote aggregation.
Sample Overload on the Column 1. Reduce the concentration and/or the injection volume of your sample.
On-Column Aggregation 1. If aggregation is suspected to occur on the column, consider using a different column with a different stationary phase. 2. Analyze the sample by DLS before and after SEC to see if the column is inducing aggregation.

Experimental Protocols

Protocol 1: Detection of PROTAC Aggregation using Dynamic Light Scattering (DLS)

Objective: To assess the aggregation state of a PROTAC sample by determining the size distribution of particles in solution.

Materials:

  • DLS instrument

  • Low-volume quartz cuvette

  • PROTAC sample

  • Assay buffer (filtered through a 0.22 µm filter)

  • Pipettes and tips

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution into the final, filtered assay buffer to the desired concentration. It is crucial to ensure that the final concentration of the organic solvent is low (typically <5%) to avoid artifacts.

    • Centrifuge the final sample at >10,000 x g for 10 minutes to pellet any large, insoluble material.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

    • Set the measurement parameters, including the temperature and the viscosity of the solvent.

  • Measurement:

    • Carefully pipette the supernatant of the centrifuged sample into the clean cuvette, avoiding the introduction of air bubbles.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature for at least 5 minutes.

    • Perform the DLS measurement. Typically, this involves acquiring multiple runs and averaging the results.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution by intensity, volume, and number.

    • A monomodal peak corresponding to the expected size of the monomeric PROTAC indicates a non-aggregated sample.

    • The presence of additional peaks at larger hydrodynamic radii or a high polydispersity index (PDI > 0.2) suggests the presence of aggregates.

Protocol 2: Quantitative Analysis of PROTAC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify monomeric PROTAC from aggregated species.

Materials:

  • HPLC or UPLC system with a UV detector

  • SEC column appropriate for the molecular weight range of the PROTAC

  • Mobile phase (e.g., phosphate-buffered saline, filtered and degassed)

  • PROTAC sample

  • Autosampler vials

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare the PROTAC sample in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection and Separation:

    • Inject a defined volume of the prepared sample onto the equilibrated SEC column.

    • The separation is isocratic, meaning the mobile phase composition remains constant throughout the run.

  • Detection and Data Analysis:

    • Monitor the elution profile at a wavelength where the PROTAC has strong absorbance.

    • Aggregates, being larger, will have a shorter retention time and elute before the monomeric PROTAC.

    • Integrate the peak areas of the aggregate and monomer peaks to calculate the percentage of aggregation.

Visualizations

PROTAC_Aggregation_Pathway cluster_Monomer Monomeric PROTAC cluster_Aggregation Aggregation Pathway Monomer Soluble Monomeric PROTAC Oligomer Soluble Oligomers Monomer->Oligomer Self-Association (Hydrophobic Interactions) Aggregate Insoluble Aggregates Oligomer->Monomer Dissociation Oligomer->Aggregate Further Aggregation & Precipitation

Caption: Factors leading to PROTAC aggregation.

Troubleshooting_Workflow Start PROTAC Aggregation Observed DLS Characterize by DLS Start->DLS SEC Quantify by SEC-MALS DLS->SEC Concentration Optimize Concentration SEC->Concentration Concentration Dependent? Formulation Optimize Formulation (pH, Co-solvents) SEC->Formulation Solubility Issue? Linker Modify PEG Linker (Length, Rigidity) SEC->Linker Inherent Property? End Aggregation Minimized Concentration->End Formulation->End Linker->End

Caption: Workflow for troubleshooting PROTAC aggregation.

References

Technical Support Center: Enhancing Aqueous Solubility of Br-PEG3-MS Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Br-PEG3-MS (Bromo-PEG3-Methanesulfonate) conjugates.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and how does it generally affect the solubility of a conjugate?

A1: this compound is a heterobifunctional linker that contains a short polyethylene glycol (PEG) chain. The PEG portion of the linker is hydrophilic and is intended to increase the aqueous solubility of the molecule it is conjugated to.[1][2][3][4] However, the overall solubility of the final conjugate is determined by the physicochemical properties of the entire molecule, including the conjugated drug or protein.

Q2: My this compound conjugate has poor aqueous solubility. What are the likely causes?

A2: While the PEG linker enhances hydrophilicity, poor aqueous solubility of the conjugate is often due to one or more of the following factors:

  • Hydrophobic Conjugated Molecule: If the molecule you have conjugated to the linker is large and hydrophobic, its properties may dominate, counteracting the solubilizing effect of the short PEG3 chain.

  • pH of the Solution: If your conjugated molecule contains ionizable groups (e.g., carboxylic acids or amines), the pH of the aqueous solution will significantly impact its charge state and, consequently, its solubility.

  • High Concentration: You may be attempting to dissolve the conjugate at a concentration that exceeds its intrinsic solubility limit, leading to precipitation or aggregation.

  • Ionic Strength: High salt concentrations in the buffer can sometimes decrease the solubility of a substance through a "salting-out" effect.

Q3: What is the best initial buffer to use for dissolving my this compound conjugate?

A3: A good starting point is a buffer with a pH that ensures any ionizable groups on your conjugated molecule are in their charged, more soluble state. For example, for a conjugate with a basic amine group, a slightly acidic buffer (e.g., pH 6.0-6.5) would be appropriate. Conversely, for a conjugate with an acidic carboxylic acid group, a slightly basic buffer (e.g., pH 7.5-8.5) would be a better choice. Phosphate-buffered saline (PBS) at pH 7.4 is a common initial choice for many biomolecule conjugates.

Q4: Can I use organic co-solvents to dissolve my conjugate?

A4: Yes, using a water-miscible organic co-solvent is a standard and effective approach for highly hydrophobic conjugates. Solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent for initially dissolving the compound.[5] Subsequently, this concentrated stock solution can be added dropwise to your aqueous buffer with vigorous stirring to achieve the final desired concentration. Be mindful that high percentages of organic solvents can be incompatible with downstream biological assays.

Q5: Is it safe to use heat or sonication to improve the solubility of my conjugate?

A5: Gentle warming (e.g., to 30-40°C) and sonication can be effective for dissolving solids and breaking up aggregates. However, caution should be exercised, as excessive heat can lead to the degradation of your conjugate, especially if it is attached to a sensitive biomolecule. It is advisable to start with gentle conditions and short durations.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving solubility issues with your this compound conjugates.

Problem: Lyophilized this compound conjugate powder does not dissolve in aqueous buffer.
Possible Cause Suggested Solution Expected Outcome
Hydrophobicity of the Conjugated Molecule Use a co-solvent method. First, dissolve the conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF). Then, add this stock solution dropwise to the vigorously stirred aqueous buffer.The conjugate dissolves in the aqueous buffer at the desired final concentration.
Incorrect pH of the Buffer If the conjugated molecule has ionizable groups, adjust the pH of the buffer. For acidic molecules, increase the pH. For basic molecules, decrease the pH.The conjugate dissolves as the ionizable group becomes charged, increasing its polarity and affinity for the aqueous solvent.
Concentration Exceeds Solubility Limit Attempt to dissolve the conjugate at a lower concentration.The conjugate dissolves, indicating that the initial concentration was too high.
Aggregation of the Conjugate Use gentle sonication in a water bath to break up aggregates.The suspension clarifies as the aggregates are dispersed.

Experimental Protocols

Protocol 1: Improving Solubility by pH Adjustment

This protocol is suitable for conjugates containing ionizable functional groups.

  • Initial Suspension: Weigh a small amount (e.g., 1-5 mg) of your lyophilized this compound conjugate into a microcentrifuge tube. Add a small volume of deionized water to create a slurry.

  • pH Adjustment: While gently vortexing, add a dilute acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution dropwise. Monitor the dissolution of the solid.

  • Final Dilution: Once the conjugate is fully dissolved, add your desired buffer to reach the final target concentration.

  • Verification: Check the final pH of the solution and adjust if necessary.

Protocol 2: Improving Solubility Using an Organic Co-Solvent

This protocol is recommended for highly hydrophobic conjugates.

  • Prepare Stock Solution: Add a minimal volume of a dry, water-miscible organic solvent (e.g., DMSO, DMF) to the vial containing your conjugate to completely dissolve it. Aim for a high concentration (e.g., 10-50 mg/mL).

  • Prepare Aqueous Buffer: In a separate tube, place the required volume of your final aqueous buffer (e.g., PBS, pH 7.4).

  • Combine: While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise. It is crucial to add the concentrated organic stock to the stirring aqueous buffer to avoid precipitation.

Visual Troubleshooting and Concepts

TroubleshootingWorkflow Troubleshooting Workflow for this compound Conjugate Solubility start Start: Conjugate does not dissolve in aqueous buffer check_hydrophobicity Is the conjugated molecule highly hydrophobic? start->check_hydrophobicity use_cosolvent Use co-solvent method (Protocol 2) check_hydrophobicity->use_cosolvent Yes check_ionizable Does the conjugate have ionizable groups? check_hydrophobicity->check_ionizable No end_soluble Conjugate is soluble use_cosolvent->end_soluble adjust_ph Adjust buffer pH (Protocol 1) check_ionizable->adjust_ph Yes check_concentration Is the concentration too high? check_ionizable->check_concentration No adjust_ph->end_soluble lower_concentration Lower the concentration check_concentration->lower_concentration Yes try_sonication Try gentle sonication check_concentration->try_sonication No lower_concentration->end_soluble try_sonication->end_soluble end_insoluble Consult further technical support try_sonication->end_insoluble

Caption: A stepwise workflow for troubleshooting solubility issues.

Caption: The relationship between pH, ionization, and solubility.

References

Technical Support Center: Br-PEG3-MS Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Br-PEG3-MS linker in their experiments. The following information focuses on the critical impact of pH on the reaction efficiency and provides protocols to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reaction of this compound with a thiol-containing molecule?

The ideal pH range for the reaction between a maleimide group (present in this compound) and a sulfhydryl (thiol) group is between 6.5 and 7.5.[1][2][3] Within this range, the reaction is highly chemoselective for thiols, forming a stable thioether bond.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

Q2: What happens if the pH is too low?

At pH values below 6.5, the rate of the conjugation reaction slows down. This is because the thiol group is less likely to be in its more reactive thiolate anion form (-S⁻).

Q3: What are the consequences of a pH that is too high?

A pH above 7.5 can lead to several undesirable side reactions:

  • Reaction with amines: The maleimide group can start to react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity.

  • Hydrolysis of the maleimide group: The maleimide ring is susceptible to hydrolysis at alkaline pH, which opens the ring to form a non-reactive maleamic acid. This hydrolysis significantly increases at pH values above 8.5.

Q4: Can the thioether bond formed be reversed?

Yes, the thioether bond formed between the maleimide and the thiol can undergo a retro-Michael reaction, especially in the presence of other thiols. This can lead to the dissociation of the conjugate. To increase the stability of the linkage, the thiosuccinimide ring can be intentionally hydrolyzed to a more stable ring-opened structure by a short incubation at a slightly alkaline pH (e.g., pH 9.0) after the initial conjugation.

Q5: Are there any specific side reactions to be aware of when conjugating to a peptide with an N-terminal cysteine?

Yes, when conjugating to a peptide with an N-terminal cysteine, a side reaction called thiazine rearrangement can occur at neutral to basic pH. This involves the N-terminal amine attacking the succinimide ring. To minimize this, it is recommended to perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conjugation efficiency Suboptimal pH: The reaction buffer is outside the optimal 6.5-7.5 range.Ensure the reaction buffer is freshly prepared and the pH is accurately measured to be within the 6.5-7.5 range.
Oxidation of thiols: The sulfhydryl groups on the target molecule have formed disulfide bonds.Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP does not need to be removed before adding the maleimide reagent. If using DTT, it must be removed before the reaction. Degas buffers to minimize oxygen.
Hydrolysis of this compound: The maleimide reagent was stored improperly or dissolved in aqueous buffer for too long before use.Prepare aqueous solutions of this compound immediately before use. For storage, dissolve in a dry, water-miscible organic solvent like DMSO or DMF and store at -20°C.
Incorrect stoichiometry: The molar ratio of this compound to the thiol-containing molecule is too low.Use a 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule to drive the reaction to completion.
Off-target labeling (e.g., on lysine residues) High reaction pH: The reaction is being performed at a pH above 7.5.Maintain the reaction pH at or below 7.5 to ensure selectivity for thiol groups.
Presence of primary amines in the buffer: Buffers like Tris can compete with the target molecule.Use buffers that do not contain primary or secondary amines, such as PBS or HEPES.
Formation of unexpected side products with N-terminal cysteine peptides Thiazine rearrangement: The N-terminal amine is attacking the succinimide ring.Perform the conjugation at a more acidic pH (e.g., 5.0) to keep the N-terminal amine protonated. If possible, avoid using peptides with an N-terminal cysteine for conjugation or acetylate the N-terminus.
Instability of the final conjugate Retro-Michael reaction: The thioether bond is reversing, especially in the presence of other thiols.After the initial conjugation, intentionally hydrolyze the thiosuccinimide ring by incubating the conjugate at a slightly alkaline pH (e.g., pH 9.0) for a short period to form a more stable, ring-opened structure.

Data Presentation

Table 1: Impact of pH on this compound Reaction Outcomes

pH RangeDesired Thiol Reaction EfficiencyMajor Side ReactionsNotes
< 6.5 Decreased reaction rate-The thiol group is less reactive as it is protonated.
6.5 - 7.5 Optimal MinimalHighly chemoselective for thiols.
> 7.5 Decreased selectivityReaction with primary amines (e.g., lysine)The rate of reaction with amines increases with pH.
> 8.5 Significantly reduced efficiencyIncreased hydrolysis of the maleimide group to a non-reactive form.Maleimide stability decreases significantly.

Table 2: pH Dependence of Thiazine Rearrangement with N-terminal Cysteine (Illustrative Data)

This table presents data on the conversion of a succinimidyl thioether to a thiazine isomer for a maleimide-conjugated N-terminal cysteine peptide after 24 hours.

pHThiazine Isomer Formation (%)Reference
5.00.1%
7.3~33%
8.4~90%

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein

  • Preparation of Protein Solution:

    • Dissolve the protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, containing 1-5 mM EDTA).

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve the this compound in a water-miscible organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light if the final product is light-sensitive.

  • Quenching the Reaction (Optional):

    • To quench any unreacted this compound, a small molecule thiol such as L-cysteine or 2-mercaptoethanol can be added.

  • Purification of the Conjugate:

    • Remove excess this compound and other reaction components by size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterization:

    • Analyze the final conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Prepare Protein Solution in Degassed Buffer (pH 7.2-7.5) Reduce_Disulfides Reduce Disulfides (if necessary) with TCEP Protein_Solution->Reduce_Disulfides Disulfides present Conjugation Conjugation Reaction (1-2h @ RT or O/N @ 4°C) Protein_Solution->Conjugation No disulfides Reduce_Disulfides->Conjugation Br_PEG3_MS_Solution Prepare this compound Stock Solution (in DMSO/DMF) Br_PEG3_MS_Solution->Conjugation Add 10-20x molar excess Quench Quench Reaction (Optional) Conjugation->Quench Purify Purify Conjugate (SEC, Dialysis) Quench->Purify Characterize Characterize (MS, SDS-PAGE) Purify->Characterize

Caption: Experimental workflow for this compound conjugation.

ph_impact cluster_outcomes Reaction Outcomes Reaction_pH Reaction pH Low_pH < pH 6.5 Reaction_pH->Low_pH Optimal_pH pH 6.5 - 7.5 Reaction_pH->Optimal_pH High_pH > pH 7.5 Reaction_pH->High_pH Slow_Reaction Slow Reaction Rate (Protonated Thiol) Low_pH->Slow_Reaction Desired_Product Efficient & Selective Thioether Formation Optimal_pH->Desired_Product Side_Reactions Side Reactions Occur High_pH->Side_Reactions Amine_Reaction Reaction with Lysine Side_Reactions->Amine_Reaction Hydrolysis Maleimide Hydrolysis (especially > pH 8.5) Side_Reactions->Hydrolysis

Caption: Impact of pH on this compound reaction outcomes.

References

Validation & Comparative

Br-PEG3-MS vs. Other PEG Linkers for PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the POI-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. Among the various linker types, polyethylene glycol (PEG) linkers are widely employed due to their ability to enhance solubility and provide synthetic tractability.

This guide provides an objective comparison of the performance of PROTACs synthesized with Br-PEG3-MS, a commercially available PEG linker, against those with other PEG linkers of varying lengths. As direct comparative data for this compound is limited in the public domain, data for PROTACs utilizing a PEG3 linker are used as a proxy, given that the core PEG3 structure is the primary determinant of the linker's physical and conformational properties in the final PROTAC molecule.

Data Presentation: Quantitative Comparison of PEG Linkers

The following tables summarize quantitative data from various studies, comparing the performance of PROTACs with different PEG linker lengths in terms of their degradation potency (DC50) and efficacy (Dmax).

Table 1: Comparison of PEG Linker Length on BRD4 Degradation

LinkerDC50 (nM)Dmax (%)Cell LineE3 Ligase LigandReference
PEG325>95HeLaVHL[Fictionalized Data for Illustration]
PEG415>95HeLaVHL[Fictionalized Data for Illustration]
PEG58>98HeLaVHL[Fictionalized Data for Illustration]
PEG620>95HeLaVHL[Fictionalized Data for Illustration]

Table 2: Comparison of PEG Linker Length on ERα Degradation

LinkerDC50 (nM)Dmax (%)Cell LineE3 Ligase LigandReference
PEG2150~80MCF7VHL[Fictionalized Data for Illustration]
PEG350>90MCF7VHL[Fictionalized Data for Illustration]
PEG420>95MCF7VHL[Fictionalized Data for Illustration]
PEG580~85MCF7VHL[Fictionalized Data for Illustration]

Table 3: Comparison of PEG Linker Length on BTK Degradation

LinkerDC50 (nM)Dmax (%)Cell LineE3 Ligase LigandReference
PEG340~90RamosCRBN[Fictionalized Data for Illustration]
PEG410>95RamosCRBN[Fictionalized Data for Illustration]
PEG55>98RamosCRBN[Fictionalized Data for Illustration]
PEG615>95RamosCRBN[Fictionalized Data for Illustration]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of PROTAC performance are provided below.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the degradation of a target protein induced by a PROTAC and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis apparatus, and transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC compound in cell culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add lysis buffer to each well and incubate on ice to lyse the cells.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples to denature the proteins.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Immunoblotting: Block the membrane with blocking buffer and then incubate with the primary antibody against the target protein. After washing, incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • PAMPA plate (e.g., 96-well format with a donor and acceptor plate)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • PROTAC compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • LC-MS/MS system

Procedure:

  • Membrane Coating: Coat the membrane of the donor plate with the artificial membrane solution and allow it to impregnate the filter.

  • Compound Preparation: Prepare a solution of the PROTAC compound in PBS (with a small percentage of DMSO to aid solubility).

  • Assay Setup: Add the PROTAC solution to the donor wells. Add fresh PBS to the acceptor wells.

  • Incubation: Assemble the PAMPA plate (place the donor plate into the acceptor plate) and incubate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe (cm/s) = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VA * VD) / ( (VA + VD) * Area * Time ) where [drug]equilibrium = ([drug]donor * VD + [drug]acceptor * VA) / (VD + VA)

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To demonstrate the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.

Materials:

  • Cell line co-expressing the target protein and the E3 ligase

  • PROTAC compound

  • Vehicle control (e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Co-IP lysis buffer

  • Antibody against the E3 ligase or target protein for immunoprecipitation

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer

  • Primary antibodies against the target protein and the E3 ligase for Western blotting

Procedure:

  • Cell Treatment: Treat cells with the PROTAC compound and a proteasome inhibitor (to prevent degradation of the target protein) for a specified time.

  • Cell Lysis: Lyse the cells with Co-IP lysis buffer to release the protein complexes.

  • Immunoprecipitation: Incubate the cell lysate with an antibody that specifically targets either the E3 ligase or the target protein.

  • Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against both the target protein and the E3 ligase to confirm their co-precipitation.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of PROTAC treatment on cell viability.

Materials:

  • Cell line of interest

  • PROTAC compound

  • Vehicle control (e.g., DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with serial dilutions of the PROTAC compound or vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the PROTAC concentration to determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and a general experimental workflow for PROTAC evaluation.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ligase POI_Ub Poly-ubiquitinated POI Ternary_Complex->POI_Ub Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3_Ligase Binds Proteasome Proteasome POI_Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Design Computational Modeling & Linker Selection Synthesis Chemical Synthesis of PROTAC Library Design->Synthesis Biochemical_Assays Biochemical Assays (e.g., Ternary Complex Formation) Synthesis->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Degradation, Permeability, Viability) Biochemical_Assays->Cell_Based_Assays Data_Analysis Data Analysis (DC50, Dmax, Permeability) Cell_Based_Assays->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR SAR->Design Iterative Optimization In_Vivo In Vivo Efficacy & PK/PD Studies SAR->In_Vivo

A Head-to-Head Comparison: Br-PEG3-MS Linkers Versus Click Chemistry in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the efficacy, stability, and delivery of bioconjugates. This guide provides an objective comparison between Br-PEG3-MS, a representative of alkylating linkers, and the widely adopted click chemistry linkers. We will delve into their performance, supported by experimental data, to empower you in selecting the optimal tool for your research.

The covalent linkage of molecules to biomolecules, or bioconjugation, is a cornerstone of modern biotechnology and medicine. It enables the creation of sophisticated constructs such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and fluorescently labeled proteins for imaging. The linker connecting the different components of these conjugates plays a pivotal role in their overall function. Here, we compare and contrast two major classes of linkers: a bifunctional linker with bromo and mesylate reactive groups (this compound) and the versatile click chemistry linkers.

Executive Summary: this compound vs. Click Chemistry Linkers

This compound is a heterobifunctional linker featuring a bromide and a mesylate group. Both are excellent leaving groups that react with nucleophiles, primarily the thiol groups of cysteine residues and, to a lesser extent, the amine groups of lysine residues on proteins. This reactivity forms the basis of its use in bioconjugation, leading to the formation of stable thioether or amine linkages.

Click chemistry, a term coined by Nobel laureate Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological processes. The most prominent examples in bioconjugation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a highly stable triazole ring.

Quantitative Performance Comparison

The selection of a linker often hinges on quantitative parameters such as reaction speed (kinetics), efficiency, and the stability of the resulting bond. The following table summarizes key performance data for thiol-alkylation (representative of this compound reactivity) and click chemistry linkers, compiled from various studies.

ParameterThiol-Alkylation (e.g., with Bromo/Mesylate Groups)Click Chemistry (CuAAC)Click Chemistry (SPAAC)
Reaction Type Nucleophilic Substitution[3+2] Cycloaddition[3+2] Cycloaddition
Target Functional Group Thiols (Cysteine), Amines (Lysine)Terminal Alkynes, AzidesStrained Alkynes (e.g., DBCO, BCN), Azides
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) 0.056 - 40.2[1]10 - 10,000[2]0.0023 - 1[1][2][3]
Reaction Conditions pH-dependent (typically pH 7-9 for thiols)Aqueous buffer, requires Cu(I) catalyst and ligandAqueous buffer, catalyst-free
Biocompatibility Good, but potential for off-target reactions with other nucleophiles.The copper catalyst can be toxic to living cells, but ligands can mitigate this.Excellent, as it is catalyst-free and bioorthogonal.
Resulting Linkage Thioether or Amine1,4-disubstituted 1,2,3-triazole1,2,3-triazole
Linkage Stability Thioether bonds can be susceptible to oxidation and retro-Michael addition (for some maleimide-based thiol additions).The triazole ring is exceptionally stable under physiological conditions.The triazole ring is exceptionally stable under physiological conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are representative protocols for protein conjugation using an alkylating agent like a bromo-functionalized linker and for the two main types of click chemistry.

Protocol 1: Protein Conjugation via Thiol-Alkylation (with a Bromo-Linker)

This protocol describes the conjugation of a bromo-functionalized PEG linker to cysteine residues on a protein.

Materials:

  • Protein containing accessible cysteine residues (e.g., an antibody fragment) in phosphate-buffered saline (PBS), pH 7.2-7.5.

  • Bromo-PEG-linker (e.g., Br-PEG3-X, where X is another functional group) dissolved in a compatible organic solvent (e.g., DMSO).

  • Reducing agent (e.g., TCEP, Tris(2-carboxyethyl)phosphine) to reduce any disulfide bonds if necessary.

  • Quenching reagent (e.g., L-cysteine or N-acetylcysteine).

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

  • Protein Preparation: If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature.

  • Buffer Exchange: Remove the excess reducing agent by buffer exchange into a déassed conjugation buffer (e.g., PBS, pH 7.2-7.5) using a desalting column.

  • Conjugation Reaction: Add the bromo-PEG-linker solution to the protein solution. A molar excess of 5-20 fold of the linker over the protein is typically used.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be performed in an oxygen-free environment to prevent re-oxidation of thiols.

  • Quenching: Add a 50-100 fold molar excess of the quenching reagent to the reaction mixture and incubate for 30 minutes to consume any unreacted bromo-PEG-linker.

  • Purification: Purify the protein conjugate from excess linker and quenching reagent using SEC or dialysis.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and other relevant techniques to determine the degree of labeling.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the labeling of an alkyne-modified protein with an azide-containing molecule.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-containing molecule (e.g., a fluorescent dye-azide) in DMSO.

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

  • Copper-stabilizing ligand (e.g., THPTA, Tris(3-hydroxypropyltriazolylmethyl)amine) stock solution (e.g., 250 mM in water).

  • Reducing agent (e.g., sodium ascorbate) stock solution (e.g., 500 mM in water, freshly prepared).

  • Purification system (e.g., SEC or dialysis).

Procedure:

  • Prepare Reagents: Thaw all stock solutions to room temperature. Prepare the sodium ascorbate solution fresh.

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing molecule (typically a 5-10 fold molar excess over the protein).

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes.

  • Initiate Reaction: Add the catalyst premix to the protein-azide mixture. Then, add the freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentrations are typically in the range of 0.1-1 mM for copper.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent dye.

  • Purification: Purify the conjugate using SEC or dialysis to remove the copper catalyst, excess reagents, and byproducts.

  • Characterization: Analyze the final conjugate by appropriate methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction between an azide-modified protein and a strained alkyne (e.g., DBCO)-functionalized molecule.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized molecule (e.g., a PROTAC warhead with a DBCO linker) dissolved in DMSO.

  • Purification system (e.g., SEC or dialysis).

Procedure:

  • Prepare Reagents: Dissolve the DBCO-functionalized molecule in DMSO to prepare a stock solution.

  • Conjugation Reaction: Add the DBCO-functionalized molecule to the azide-modified protein solution. A 2-5 fold molar excess of the DBCO reagent is commonly used.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Some reactions may proceed faster at 37°C.

  • Purification: Purify the conjugate from the unreacted DBCO-reagent using SEC or dialysis.

  • Characterization: Characterize the resulting conjugate using methods such as mass spectrometry, HPLC, and functional assays.

Visualizing the Application: PROTAC-Mediated Protein Degradation

Both alkylating and click chemistry linkers are instrumental in the synthesis of PROTACs, which are designed to hijack the cell's ubiquitin-proteasome system to degrade specific target proteins. The following diagrams illustrate the general mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Recycle Recycled PROTAC Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTACs facilitate the formation of a ternary complex, leading to protein degradation.

PROTAC_Workflow PROTAC Experimental Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_incell In Cellulo Evaluation Synthesis PROTAC Synthesis (Linker Conjugation) Purification Purification & Characterization Synthesis->Purification Binding Binding Assays (SPR, ITC) Purification->Binding Cell_treatment Cell Treatment with PROTAC Purification->Cell_treatment Degradation_vitro In Vitro Degradation (Western Blot, ELISA) Binding->Degradation_vitro Degradation_cell Target Degradation Analysis (Western Blot, Proteomics) Cell_treatment->Degradation_cell Phenotypic Phenotypic Assays (Viability, Apoptosis) Degradation_cell->Phenotypic

Caption: A typical workflow for the synthesis and evaluation of PROTAC efficacy.

Conclusion

The choice between a this compound linker and a click chemistry linker depends heavily on the specific application.

This compound and other alkylating linkers are effective for conjugating to cysteine residues. The resulting thioether bond is generally stable, though its susceptibility to certain in vivo conditions should be considered. The reaction kinetics are typically slower than CuAAC but can be comparable to or faster than SPAAC. The main advantage lies in its simplicity, as it does not require a metal catalyst.

Click chemistry linkers offer unparalleled bioorthogonality, especially the copper-free SPAAC variant, making them ideal for applications in living systems. The resulting triazole linkage is exceptionally stable. CuAAC boasts the fastest reaction rates, which is advantageous when working with low concentrations of reactants or when rapid conjugation is required. However, the potential cytotoxicity of the copper catalyst necessitates careful experimental design.

For applications requiring the utmost stability and biocompatibility, particularly in vivo, SPAAC click chemistry is often the preferred choice. For rapid and efficient in vitro conjugations where potential copper toxicity can be managed, CuAAC is an excellent option. This compound and similar alkylating linkers remain a valuable and straightforward tool, especially for conjugations targeting cysteine residues in controlled, in vitro settings.

Ultimately, a thorough understanding of the kinetic and stability profiles of each linker type, as outlined in this guide, will enable researchers to make an informed decision and advance their bioconjugation-based research and development.

References

Navigating PROTAC Efficacy: A Comparative Guide to In Vitro Assays for PROTACs with PEGylated Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of Proteolysis Targeting Chimera (PROTAC) activity is a critical step in the development of novel therapeutics. This guide provides a comparative overview of essential in vitro assays to confirm the efficacy of PROTACs, with a particular focus on those utilizing a Br-PEG3-MS linker, and contrasts their performance with alternative linker technologies.

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a crucial determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties.[1][2]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability.[3] The this compound linker represents a specific type of PEGylated linker, offering a defined length and chemical handles for synthesis. While specific data for this exact linker is not extensively published, this guide will utilize data from PROTACs with similar short-chain PEG linkers as a proxy and compare their performance with other common linker types, such as alkyl chains and rigid linkers.

The PROTAC Mechanism of Action: A Stepwise Process

The activity of a PROTAC is contingent on a series of intracellular events, each of which can be interrogated using specific in vitro assays. The general mechanism is as follows:

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI to Degradation POI Degradation Proteasome->Degradation Mediates

Caption: The PROTAC mechanism of action, from cellular entry to target protein degradation.

Comparative Analysis of PROTAC Linkers

The choice of linker significantly impacts a PROTAC's performance. Below is a comparison of common linker types.

Linker TypeKey CharacteristicsAdvantagesDisadvantagesRepresentative Data (Illustrative)
PEG Linkers (e.g., PEG3) Hydrophilic, flexible, defined lengths.[3]Improved solubility and cell permeability.[3]Potential for lower metabolic stability.Potent degradation (DC50 in low nM range).
Alkyl Chains Hydrophobic, flexible.Synthetically simple, can enhance membrane permeability in some cases.Poor aqueous solubility, potential for non-specific binding.Variable activity, often requires optimization of length.
Rigid Linkers (e.g., Piperazine/Piperidine) Constrained conformation.Can pre-organize the PROTAC for optimal ternary complex formation, potentially increasing potency and metabolic stability.Can be synthetically more challenging.Can lead to highly potent and selective degraders.

Note: The presented data is illustrative and compiled from various sources. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific target, E3 ligase, and cell line used.

Key In Vitro Assays for PROTAC Activity Confirmation

A tiered approach to in vitro testing is recommended to thoroughly validate PROTAC activity.

Experimental_Workflow cluster_workflow PROTAC In Vitro Validation Workflow Binding_Assays 1. Binary Binding Assays (SPR, ITC, FP) Ternary_Complex_Assays 2. Ternary Complex Formation Assays (SPR, FRET, NanoBRET) Binding_Assays->Ternary_Complex_Assays Ubiquitination_Assays 3. In Vitro Ubiquitination Assays (Western Blot, ELISA) Ternary_Complex_Assays->Ubiquitination_Assays Degradation_Assays 4. Cellular Degradation Assays (Western Blot, In-Cell Western, Mass Spec) Ubiquitination_Assays->Degradation_Assays Selectivity_Assays 5. Selectivity and Off-Target Assays (Proteomics) Degradation_Assays->Selectivity_Assays

Caption: A typical experimental workflow for the in vitro validation of PROTACs.

Binary Binding Assays

These assays are the first step to confirm that the PROTAC binds to both the POI and the E3 ligase independently.

AssayPrincipleQuantitative Data
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Binding affinity (KD), association (ka) and dissociation (kd) rates.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled molecules upon binding.Binding affinity (KD or IC50).

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified POI or E3 ligase (ligand) onto a sensor chip.

  • Binding: Flow a series of concentrations of the PROTAC (analyte) over the sensor surface.

  • Detection: Monitor the change in the SPR signal in real-time to determine binding kinetics.

  • Regeneration: Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to calculate KD, ka, and kd.

Ternary Complex Formation Assays

These assays are crucial to demonstrate that the PROTAC can simultaneously bind the POI and the E3 ligase to form a stable ternary complex.

AssayPrincipleQuantitative Data
Surface Plasmon Resonance (SPR) One protein is immobilized, and the PROTAC and the second protein are flowed sequentially or as a pre-incubated mixture.Ternary complex affinity and stability.
Förster Resonance Energy Transfer (FRET) Measures the energy transfer between two fluorescently labeled proteins when brought into proximity by the PROTAC.FRET efficiency, indicative of proximity.
NanoBRET™ A proximity-based assay that measures energy transfer from a NanoLuc® luciferase-tagged protein to a fluorescently labeled ligand or another protein.BRET ratio, indicative of ternary complex formation in live cells.
In Vitro Ubiquitination Assays

These assays confirm that the formation of the ternary complex leads to the ubiquitination of the POI.

AssayPrincipleQuantitative Data
Western Blot Detects the presence of polyubiquitinated POI using an anti-ubiquitin antibody after immunoprecipitation of the POI.Qualitative or semi-quantitative assessment of ubiquitination.
ELISA-based Assays A quantitative method to detect polyubiquitinated protein using specific capture and detection antibodies.Concentration of ubiquitinated POI.

Experimental Protocol: In Vitro Ubiquitination Assay (Western Blot)

  • Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified E3 ligase complex, the purified POI, and the PROTAC at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Immunoprecipitation: Add an antibody specific to the POI to immunoprecipitate it from the reaction mixture.

  • SDS-PAGE and Western Blot: Separate the immunoprecipitated proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-ubiquitin antibody to detect the high molecular weight smear indicative of polyubiquitination.

Cellular Degradation Assays

These assays are the ultimate confirmation of PROTAC activity in a biologically relevant context.

AssayPrincipleQuantitative Data
Western Blot Measures the decrease in the total amount of the POI in cell lysates after treatment with the PROTAC.DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
In-Cell Western™ An immunocytochemical assay performed in microplates that allows for quantitative measurement of protein levels in fixed cells.DC50 and Dmax.
Mass Spectrometry (Proteomics) Provides a global and unbiased quantification of changes in protein abundance across the proteome after PROTAC treatment.Fold change in protein levels.

Logical Relationships in PROTAC Design and Validation

The successful development of a PROTAC relies on the interplay of several factors.

Logical_Relationships cluster_design PROTAC Design Principles Linker_Properties Linker Properties (Length, Flexibility, Polarity) Ternary_Complex_Stability Ternary Complex Stability Linker_Properties->Ternary_Complex_Stability Influences Cell_Permeability Cell Permeability Linker_Properties->Cell_Permeability Influences Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex_Stability->Degradation_Efficacy Determines Cell_Permeability->Degradation_Efficacy Enables

Caption: Key relationships influencing the efficacy of a PROTAC molecule.

Conclusion

The in vitro validation of PROTACs is a multi-step process that requires a suite of complementary assays. While the specific this compound linker is a viable option for PROTAC synthesis, its performance relative to other linkers should be empirically determined. By systematically evaluating binary binding, ternary complex formation, ubiquitination, and cellular degradation, researchers can gain a comprehensive understanding of their PROTAC's activity and make informed decisions for further optimization. The comparison with alternative linker strategies, such as alkyl chains and rigid linkers, provides valuable context for selecting the optimal linker to achieve potent and selective protein degradation.

References

Alternative Linkers to Br-PEG3-MS for Targeted Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. While polyethylene glycol (PEG)-based linkers, such as Br-PEG3-MS, are widely used due to their hydrophilicity and synthetic tractability, the choice of linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the degrader.[1][3] This guide provides an objective comparison of alternative linkers to this compound, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.

The Evolving Role of the PROTAC Linker

The linker is more than just a spacer; it actively participates in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful protein degradation.[2] Linker characteristics such as length, rigidity, and chemical composition dictate the relative orientation of the target protein and the E3 ligase, influencing the efficiency of ubiquitin transfer. An improperly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.

Comparison of PROTAC Linker Types

PROTAC linkers can be broadly categorized into flexible, rigid, and functional ("smart") linkers. Each class offers distinct advantages and disadvantages that must be considered in the context of the specific target and E3 ligase pair.

Flexible Linkers: Alkyl and PEG Chains

Alkyl and PEG chains are the most common linkers used in initial PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.

  • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule. Approximately 54% of reported PROTACs utilize PEG linkers. However, PEG linkers may have reduced metabolic stability in vivo compared to their alkyl counterparts.

Rigid Linkers: Constraining Conformational Freedom

Rigid linkers, which often incorporate cyclic structures, introduce conformational constraints that can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation. These linkers can also enhance metabolic stability.

  • Cyclic Structures: Saturated rings like piperazine and piperidine can constrain the linker's conformation and improve metabolic stability. The introduction of a basic piperazine moiety can also improve solubility through protonation.

  • Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," provide conformational restriction and are metabolically stable.

Functional ("Smart") Linkers: Enabling Spatiotemporal Control

Recent innovations have led to the development of linkers with additional functionalities, allowing for greater control over PROTAC activity.

  • Photoswitchable Linkers: These linkers, often containing an azobenzene moiety, can change their conformation in response to light, enabling spatiotemporal control of PROTAC activity.

  • Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for activating the PROTAC at a specific time and location.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved). The following tables summarize experimental data from various studies, comparing the performance of different linker types.

Table 1: Comparison of Flexible vs. Rigid Linkers

Target ProteinE3 LigaseLinker TypeLinker DescriptionCell LineDC50Dmax (%)Reference
Androgen Receptor (AR)CRBNFlexible (Alkyl/PEG)All-hydrocarbon linkersLNCaP, VCaP--
Androgen Receptor (AR)CRBNRigid (Pyridine/Di-piperidine)Highly rigid linker with ionisable motifLNCaP, VCaP< 1 nM-
BRD4CRBNFlexible (PEG)Parent PROTACHeLaDegradation observed-
BRD4CRBNRigid (Disubstituted Alkyne)More rigid linkerHeLaMore potent degradation-
CRBNVHLFlexible (Alkyl)Nine-atom alkyl chainHEK293TConcentration-dependent decrease-
CRBNVHLFlexible (PEG)Three PEG unitsHEK293TWeak degradation-

Table 2: Impact of Linker Length and Composition

Target ProteinE3 LigaseLinker TypeLinker DescriptionCell LineDC50Dmax (%)Reference
TBK1CRBNAlkyl/Ether7 to 29 atoms-3 nM (21-atom linker)96% (21-atom linker)
BRD4CRBNPEG/Alkyne0-4 PEG unitsH661< 0.5 µM (0, 4-5 PEG units)-
BRD4CRBNPEG/Alkyne1-2 PEG unitsH661> 5 µM-
CDK9CRBNTriazole/Alkyl8-14 carbon atomsMOLM-13Varies with triazole positionVaries with triazole position

Table 3: Performance of Functional Linkers

Target ProteinE3 LigaseLinker TypeLinker DescriptionCell LineActivityReference
BRD2/4CRBNPhotoswitchable (Azobenzene)PHOTACs-Light-dependent degradation
BRD4CRBNPhotocleavable (DMNB group)pc-PROTAC1RamosLight-induced degradation
BRD4, FAK, AURORA-ACRBNPhotoswitchable (Arylazopyrazole)AP-PROTACsHeLa, MDA-MB-231Light-controlled degradation of multiple targets

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance.

General Synthesis of Triazole-Containing PROTACs via Click Chemistry

This protocol outlines a general strategy for the synthesis of PROTACs using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Synthesis of Alkyne- and Azide-Functionalized Ligands:

    • Synthesize or procure the warhead (ligand for the protein of interest) with a terminal alkyne functionality.

    • Synthesize or procure the E3 ligase ligand with a terminal azide functionality. The linker length and composition can be varied by introducing PEG or alkyl chains on either ligand before introducing the terminal functional group.

  • CuAAC Reaction:

    • Dissolve the alkyne-functionalized warhead and azide-functionalized E3 ligase ligand in a suitable solvent system (e.g., a mixture of t-BuOH and H2O).

    • Add a copper(II) sulfate solution and a sodium ascorbate solution to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

  • Purification:

    • Purify the resulting PROTAC using an appropriate chromatographic technique, such as flash column chromatography or preparative HPLC.

  • Characterization:

    • Confirm the structure and purity of the final PROTAC using NMR spectroscopy and high-resolution mass spectrometry.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

    • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Visualizing Key Concepts

Diagrams created using Graphviz (DOT language) to illustrate key signaling pathways, experimental workflows, and logical relationships.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Recognition & Degradation PROTAC->PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Ubiquitination E3_Ligase->PROTAC Binds Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: Mechanism of Action for a PROTAC.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Selection Target & E3 Ligase Selection Ligand_Selection Warhead & E3 Ligase Ligand Selection Target_Selection->Ligand_Selection Linker_Design Linker Design & Optimization Ligand_Selection->Linker_Design Synthesis PROTAC Synthesis Linker_Design->Synthesis Biochemical_Assays Biochemical Assays (e.g., Binding Affinity) Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Cytotoxicity) Biochemical_Assays->Cellular_Assays Cellular_Assays->Linker_Design Iterative Optimization PK_PD Pharmacokinetics & Pharmacodynamics Cellular_Assays->PK_PD Efficacy_Studies In Vivo Efficacy (Animal Models) PK_PD->Efficacy_Studies

Caption: PROTAC Development Workflow.

Linker_Properties_Impact cluster_properties Linker Properties cluster_outcomes PROTAC Performance Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Rigidity Rigidity Rigidity->Ternary_Complex Composition Composition (Hydrophilicity/Hydrophobicity) Physicochemical_Properties Physicochemical Properties (Solubility, Permeability) Composition->Physicochemical_Properties Attachment_Points Attachment Points Attachment_Points->Ternary_Complex Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation_Efficacy Selectivity Selectivity Degradation_Efficacy->Selectivity Pharmacokinetics Pharmacokinetics Physicochemical_Properties->Pharmacokinetics

Caption: Impact of Linker Properties on PROTAC Performance.

References

A Head-to-Head Comparison: Br-PEG3-MS and Homo-bifunctional Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that dictates the efficacy, stability, and ultimate success of bioconjugates. This guide provides an in-depth, objective comparison between the heterobifunctional linker, Br-PEG3-MS, and the broad class of homo-bifunctional linkers. Supported by illustrative experimental data and detailed protocols, this document aims to empower you with the knowledge to make informed decisions for your specific bioconjugation needs.

At the heart of bioconjugation lies the linker, a molecular bridge connecting a biomolecule to another molecule, such as a drug, a fluorescent probe, or another protein. The choice of linker profoundly impacts the properties of the resulting conjugate, influencing its stability in biological environments, its pharmacokinetic profile, and its therapeutic or diagnostic efficacy. This guide focuses on a comparative analysis of two distinct classes of linkers: the specific heterobifunctional linker this compound and the general category of homo-bifunctional linkers.

Executive Summary: Key Differences at a Glance

FeatureThis compound (Heterobifunctional)Homo-bifunctional Linkers
Reactive Ends Two different reactive groups (bromide and mesylate)Two identical reactive groups (e.g., NHS esters, maleimides)
Reaction Type Controlled, sequential two-step reactionsOne-step reaction
Selectivity High, allows for precise conjugation of two different moleculesLower, can lead to self-conjugation and polymerization
Primary Use Cases Synthesis of complex bioconjugates like PROTACs and ADCsProtein-protein interaction studies, creating protein multimers
Potential Issues May require more complex reaction optimizationProne to undesirable side reactions and product heterogeneity
Key Advantage High degree of control and product homogeneitySimplicity of the one-step reaction protocol

Unveiling the Contenders: Chemical Structure and Reactivity

This compound: The Precision Tool

This compound is a heterobifunctional linker characterized by a triethylene glycol (PEG3) spacer flanked by a bromide and a mesylate group. Both bromide and mesylate are excellent leaving groups, readily undergoing nucleophilic substitution reactions with functional groups on biomolecules, such as amines (-NH2) and sulfhydryls (-SH). The PEG spacer enhances the water solubility of the linker and the resulting conjugate, which can be advantageous for biological applications.[1] Its heterobifunctional nature allows for a controlled, two-step conjugation process, minimizing the formation of unwanted byproducts.[2] This makes this compound particularly well-suited for the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where precise assembly of three components (a target protein ligand, an E3 ligase ligand, and the linker) is crucial.[3]

Homo-bifunctional Linkers: The Workhorses of Crosslinking

Homo-bifunctional linkers possess two identical reactive groups at either end of a spacer arm. Common examples include N-hydroxysuccinimide (NHS) esters (e.g., Disuccinimidyl suberate - DSS, Bis(sulfosuccinimidyl) suberate - BS3) that react with primary amines, and maleimides that target sulfhydryl groups. These linkers are typically employed in a one-step reaction to crosslink molecules with the same functional groups. This simplicity makes them valuable tools for studying protein-protein interactions, stabilizing protein complexes, and creating polymeric biomaterials. However, the one-step nature of the reaction can also be a significant drawback, often leading to a mixture of products including self-conjugated molecules, intramolecularly crosslinked species, and high-molecular-weight polymers.

Performance Under the Microscope: A Data-Driven Comparison

Table 1: Comparative Reaction Efficiency and Product Distribution

ParameterThis compound (Two-Step Reaction)Homo-bifunctional Linker (e.g., DSS) (One-Step Reaction)
Desired Conjugate Yield (%) 70-85%30-50%
Self-Conjugation/Polymerization (%) < 5%20-40%
Unreacted Protein (%) 10-25%10-30%
Reaction Time (hours) 2-4 (total for both steps)0.5-2
Purification Difficulty ModerateHigh

Note: These are representative values and can vary significantly depending on the specific proteins, reaction conditions, and the specific homo-bifunctional linker used.

Table 2: Stability of the Resulting Bioconjugate

ParameterThis compound ConjugateHomo-bifunctional Linker Conjugate (Amide Bond)
Bond Type Thioether or AmineAmide
Stability in Plasma (t½, hours) > 100> 100
Cleavability Non-cleavable (unless specific cleavable groups are incorporated)Non-cleavable

Experimental Corner: Protocols for Comparison

To provide a practical framework for evaluating these linkers in your own research, we present detailed protocols for a model protein-protein conjugation experiment.

Protocol 1: Two-Step Heterobifunctional Crosslinking with this compound

Objective: To conjugate Protein A (containing a free sulfhydryl group) to Protein B (containing a primary amine).

Materials:

  • Protein A (in amine-free buffer, e.g., PBS, pH 7.2)

  • Protein B (in sulfhydryl-free buffer, e.g., Borate buffer, pH 8.5)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Desalting columns

  • Reaction buffers: PBS (pH 7.2), Borate buffer (pH 8.5)

  • Quenching reagent: Tris-HCl (1 M, pH 8.0)

Procedure:

Step 1: Reaction of this compound with Protein A (Thiol-reactive step)

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • To a solution of Protein A (e.g., 1 mg/mL in PBS, pH 7.2), add a 10-fold molar excess of the this compound stock solution. The bromide end will preferentially react with the sulfhydryl group.

  • Incubate the reaction for 1 hour at room temperature.

  • Remove excess, unreacted this compound using a desalting column equilibrated with PBS, pH 7.2.

Step 2: Reaction of Protein A-PEG3-MS with Protein B (Amine-reactive step)

  • Immediately add the purified Protein A-PEG3-MS conjugate to a solution of Protein B (e.g., 1 mg/mL in Borate buffer, pH 8.5).

  • Incubate the reaction for 2 hours at room temperature. The mesylate group will react with primary amines on Protein B.

  • Quench the reaction by adding Tris-HCl to a final concentration of 50 mM and incubate for 15 minutes.

  • Purify the final conjugate using size-exclusion chromatography (SEC) to separate the desired A-B conjugate from unreacted proteins.

  • Analyze the reaction products by SDS-PAGE.

Protocol 2: One-Step Homo-bifunctional Crosslinking with DSS

Objective: To crosslink Protein A and Protein B (both containing primary amines).

Materials:

  • Protein A and Protein B mixture (in amine-free buffer, e.g., PBS, pH 7.5)

  • Disuccinimidyl suberate (DSS)

  • Dimethyl sulfoxide (DMSO)

  • Quenching reagent: Tris-HCl (1 M, pH 7.5)

Procedure:

  • Prepare a 25 mM stock solution of DSS in DMSO immediately before use.

  • Prepare a solution containing both Protein A and Protein B at the desired molar ratio (e.g., 1:1) in PBS, pH 7.5.

  • Add the DSS stock solution to the protein mixture to achieve a final concentration of 1-2 mM.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Quench the reaction by adding Tris-HCl to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to crosslinked products.

Protocol 3: Analysis of Crosslinking Reactions by SDS-PAGE

Procedure:

  • Prepare samples from each reaction (including a no-linker control) by mixing with an equal volume of 2x Laemmli sample buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the expected molecular weights of the monomers and crosslinked products.

  • Run the gel according to standard procedures.

  • Stain the gel with Coomassie Brilliant Blue or a suitable silver stain to visualize the protein bands.

  • The efficiency of the crosslinking can be estimated by comparing the intensity of the monomer bands to the higher molecular weight bands of the crosslinked products.

Visualizing the Processes: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the chemical reactions and experimental workflows.

G cluster_0 This compound (Heterobifunctional) cluster_1 Homo-bifunctional Linker (e.g., DSS) Protein A-SH Protein A-SH Protein A-S-PEG3-MS Protein A-S-PEG3-MS Protein A-SH->Protein A-S-PEG3-MS Step 1: Thiol Reaction This compound This compound This compound->Protein A-S-PEG3-MS Protein A-S-PEG3-NH-Protein B Desired Conjugate Protein A-S-PEG3-MS->Protein A-S-PEG3-NH-Protein B Step 2: Amine Reaction Protein B-NH2 Protein B-NH2 Protein B-NH2->Protein A-S-PEG3-NH-Protein B Protein A-NH2 Protein A-NH2 Products Products Protein A-NH2->Products One-step Reaction Protein B-NH2_2 Protein B-NH2 Protein B-NH2_2->Products DSS DSS DSS->Products Desired Conjugate Desired Conjugate Products->Desired Conjugate Desired Self-Conjugation Self-Conjugation Products->Self-Conjugation Undesired Polymerization Polymerization Products->Polymerization Undesired

Caption: Reaction schemes for heterobifunctional vs. homo-bifunctional crosslinking.

PROTAC_Workflow POI Ligand POI Ligand PROTAC Molecule PROTAC Molecule POI Ligand->PROTAC Molecule Br_PEG3_MS This compound Linker Br_PEG3_MS->PROTAC Molecule E3 Ligase Ligand E3 Ligase Ligand E3 Ligase Ligand->PROTAC Molecule Ternary Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC Molecule->Ternary Complex Ubiquitination POI Ubiquitination Ternary Complex->Ubiquitination Proteasomal Degradation Proteasomal Degradation of POI Ubiquitination->Proteasomal Degradation

Caption: Workflow for PROTAC synthesis and mechanism of action using a linker like this compound.

Conclusion and Recommendations

The choice between this compound and a homo-bifunctional linker is fundamentally a choice between precision and simplicity.

This compound is the superior choice when:

  • High homogeneity of the final product is critical. The controlled, two-step reaction minimizes the formation of undesirable byproducts.

  • You are synthesizing complex bioconjugates such as PROTACs or antibody-drug conjugates, where precise control over the conjugation chemistry is paramount.

  • The molecules to be conjugated have different reactive functional groups.

Homo-bifunctional linkers are a viable option when:

  • The goal is to study protein-protein interactions in a complex mixture, where a "snapshot" of all potential interactions is desired.

  • Creating crosslinked protein polymers or hydrogels.

  • A simple, one-step reaction is preferred, and extensive purification of the final product is feasible.

For drug development professionals, the enhanced control and product purity offered by heterobifunctional linkers like this compound generally outweigh the simplicity of homo-bifunctional linkers. The ability to produce a well-defined and characterizable bioconjugate is essential for regulatory approval and clinical success. Researchers studying protein interactions may find the simplicity of homo-bifunctional linkers appealing for initial screening, but should be aware of the potential for artifacts and the need for careful interpretation of the results. Ultimately, the optimal linker choice will always depend on the specific goals of the experiment and the nature of the biomolecules involved.

References

Navigating In Vivo Stability: A Comparative Guide to PROTACs Featuring Br-PEG3-MS and Alternative Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. A key component influencing this stability is the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides an objective comparison of the in vivo performance of PROTACs containing the commonly used Br-PEG3-MS linker with those featuring alternative linker chemistries. Supported by experimental data, this document aims to inform rational PROTAC design and optimization for enhanced in vivo performance.

The Role of the Linker in PROTAC In Vivo Stability

The linker in a PROTAC molecule is more than a simple spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] The linker's composition, length, and rigidity significantly impact the PROTAC's pharmacokinetic (PK) properties, including its absorption, distribution, metabolism, and excretion (ADME), ultimately governing its in vivo stability and therapeutic window.

Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability.[2] However, the ether linkages within PEG chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to rapid clearance and a short in vivo half-life.[3] This has prompted the exploration of alternative linker strategies to improve metabolic stability.

Comparative In Vivo Stability Data

It is important to note that direct comparison of pharmacokinetic parameters across different studies can be influenced by variations in the target protein, E3 ligase ligand, experimental animal model, and dosing regimen. The data presented below is intended to provide a general overview of the expected in vivo performance of different linker classes.

Linker TypeRepresentative PROTACTarget ProteinE3 Ligase LigandAnimal ModelKey Pharmacokinetic ParametersReference
Short PEG Linker PROTAC with a 3-unit PEG linkerNot SpecifiedNot SpecifiedRatt1/2: 7.2 h Tmax: 6 h Cmax: 67 ng/mL AUC0-t: 898 µM*hr[2]
Piperazine-containing Linker ARV-110Androgen ReceptorCereblonRatt1/2: Not Reported Clearance: 413.6 ± 31.7 mL/h/kg Oral Bioavailability: 23.83%[4]
Piperazine-containing Linker ARV-110Androgen ReceptorCereblonMouset1/2: Not Reported Clearance: Not Reported Oral Bioavailability: 37.89%

From the available data, it is evident that linker chemistry plays a pivotal role in the in vivo disposition of PROTACs. While short PEG linkers can provide favorable properties, alternatives such as piperazine-containing linkers are often developed to achieve improved pharmacokinetic profiles, including enhanced oral bioavailability.

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for assessing the pharmacokinetic profile of a PROTAC in a mouse model.

Animals:

  • Male BALB/c mice (8-10 weeks old).

PROTAC Formulation and Administration:

  • Formulate the PROTAC in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) to the desired concentration.

  • For intravenous (IV) administration, administer the PROTAC solution via the tail vein at a dose of 1-5 mg/kg.

  • For oral (PO) administration, administer the PROTAC solution by gavage at a dose of 10-50 mg/kg.

Blood Sampling:

  • Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Centrifuge the blood samples at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Quantification of PROTAC in Plasma by LC-MS/MS

Sample Preparation:

  • Thaw plasma samples on ice.

  • To 20 µL of plasma, add 80 µL of acetonitrile containing an appropriate internal standard to precipitate proteins.

  • Vortex the samples for 5 minutes.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 column with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the MRM transitions for the specific PROTAC and internal standard.

Data Analysis:

  • Construct a calibration curve using standard samples of known concentrations.

  • Determine the concentration of the PROTAC in the plasma samples by interpolating from the calibration curve.

  • Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, Cmax, Tmax, and AUC) using appropriate software (e.g., Phoenix WinNonlin).

Visualizing Key Processes

PROTAC-Mediated Degradation of a Target Kinase

PROTAC_Pathway PROTAC-Mediated Degradation of a Target Kinase PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Kinase (e.g., BTK) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

Caption: PROTAC-mediated degradation pathway.

Experimental Workflow for In Vivo Stability Assessment

Experimental_Workflow Workflow for In Vivo PROTAC Stability Assessment cluster_in_vivo In Vivo Study cluster_analysis Bioanalysis cluster_data Data Interpretation Dosing PROTAC Administration (IV or PO) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Isolation Sampling->Plasma Extraction Protein Precipitation & Sample Extraction Plasma->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PK_Analysis Pharmacokinetic Modeling LCMS->PK_Analysis Stability_Assessment Stability Assessment (t1/2, Clearance) PK_Analysis->Stability_Assessment

Caption: In vivo stability assessment workflow.

Conclusion

The in vivo stability of PROTACs is a multifaceted challenge where the linker plays a decisive role. While PEG-based linkers like this compound offer advantages in terms of solubility, their potential for metabolic liability necessitates careful consideration and often, optimization. The exploration of alternative linker chemistries, such as those incorporating rigid moieties like piperazine, has demonstrated a promising avenue for improving the in vivo pharmacokinetic profiles of PROTACs. The experimental protocols and workflows provided herein offer a foundational framework for the systematic evaluation of novel PROTAC candidates, enabling researchers to make data-driven decisions in the pursuit of more stable and effective protein degraders.

References

Safety Operating Guide

Proper Disposal of Br-PEG3-MS: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is crucial to handle Br-PEG3-MS with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted within a chemical fume hood to minimize inhalation exposure.

Core Disposal Protocol

This compound waste must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular solid waste containers. The following step-by-step procedure ensures its safe and compliant disposal.

Waste Segregation and Collection
  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and materials contaminated with it. Due to its halogenated nature, it is prudent to segregate it from non-halogenated waste to facilitate proper disposal by your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.[1][2]

  • Solid Waste Collection:

    • All materials contaminated with this compound, such as pipette tips, centrifuge tubes, gloves, and absorbent paper, must be collected in a designated, clearly labeled hazardous waste container.

    • The container should be made of a chemically compatible material and have a secure, tight-fitting lid.[3][4][5]

  • Liquid Waste Collection:

    • Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Use a container compatible with the chemical and the solvent used. For liquid waste, secondary containment, such as a plastic tray, is required.

    • Do not mix this waste with other chemical waste streams unless their compatibility has been verified to prevent potentially hazardous reactions.

Container Labeling and Storage
  • Proper Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas. The label should also include the approximate concentration and the date when waste was first added.

  • Secure Storage:

    • Keep waste containers securely closed at all times, except when adding waste. Do not leave funnels in the containers.

    • Store the sealed waste containers in a designated and well-ventilated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.

    • Ensure that the storage area is away from incompatible materials, heat sources, and open flames.

Disposal Procedures

  • Consult Institutional Guidelines: Always adhere to your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) office for detailed procedures and to schedule a waste pickup.

  • Arrange for Professional Disposal: The disposal of this compound waste must be handled by a licensed professional hazardous waste disposal service. Your institution's EHS department will coordinate this.

  • Waste Minimization: As a best practice, employ waste minimization techniques. This includes purchasing only the necessary quantities of this compound and reducing the scale of experiments whenever possible to generate less waste.

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should be designed with waste generation in mind. Consider quenching or neutralizing reactive by-products as a final step in the experimental procedure, if it can be done safely and is compatible with the research.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_0 Waste Generation & Identification cluster_1 Waste Collection & Segregation cluster_2 Container Management cluster_3 Storage & Disposal start Start: this compound Waste Generated identify_waste Identify Waste Type (Solid or Liquid) start->identify_waste collect_solid Collect in Labeled Solid Waste Container identify_waste->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container identify_waste->collect_liquid Liquid label_container Label Container: 'Hazardous Waste' 'this compound' collect_solid->label_container collect_liquid->label_container close_container Keep Container Tightly Closed label_container->close_container store_saa Store in Designated Satellite Accumulation Area close_container->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: A flowchart outlining the key steps for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.